3-Bromo-2,4-dimethoxypyridine
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
3-bromo-2,4-dimethoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2/c1-10-5-3-4-9-7(11-2)6(5)8/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQPDFYKTAZWYQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40541826 | |
| Record name | 3-Bromo-2,4-dimethoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40541826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96246-00-3 | |
| Record name | 3-Bromo-2,4-dimethoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40541826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-Bromo-2,4-dimethoxypyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthetic protocol for 3-Bromo-2,4-dimethoxypyridine, a substituted pyridine derivative of interest in medicinal chemistry and materials science. Due to the absence of a directly published synthesis for this specific molecule, this document outlines a robust and scientifically plausible two-step pathway. The protocol is based on established chemical principles and analogous reactions reported for structurally similar compounds.
The proposed synthesis commences with the preparation of the key intermediate, 2,4-dimethoxypyridine, from a commercially available precursor. This is followed by a regioselective electrophilic bromination to yield the target compound. This guide offers detailed experimental procedures, a summary of expected quantitative data, and visualizations of the chemical workflows to aid in the successful execution of this synthesis.
Experimental Protocols
The synthesis of this compound is proposed as a two-step process:
-
Step 1: Synthesis of 2,4-Dimethoxypyridine from 2,4-Dichloropyridine. This step involves a nucleophilic aromatic substitution reaction where the chlorine atoms on the pyridine ring are displaced by methoxy groups.
-
Step 2: Bromination of 2,4-Dimethoxypyridine. This step utilizes an electrophilic aromatic substitution reaction with N-Bromosuccinimide (NBS) to introduce a bromine atom at the 3-position of the pyridine ring.
Step 1: Synthesis of 2,4-Dimethoxypyridine
This procedure details the synthesis of the precursor, 2,4-dimethoxypyridine, via the reaction of 2,4-dichloropyridine with sodium methoxide.
Materials and Reagents:
-
2,4-Dichloropyridine
-
Sodium metal
-
Anhydrous Methanol (MeOH)
-
Anhydrous Toluene
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal (2.2 equivalents) to anhydrous methanol (a sufficient volume to dissolve the sodium methoxide formed).
-
Stir the mixture until all the sodium has reacted to form sodium methoxide.
-
Add anhydrous toluene to the solution.
-
To this solution, add 2,4-dichloropyridine (1.0 equivalent) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and carefully quench with water.
-
Remove the organic solvents under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation to obtain 2,4-dimethoxypyridine as a colorless liquid.
Step 2: Synthesis of this compound
This procedure describes the regioselective bromination of 2,4-dimethoxypyridine using N-Bromosuccinimide (NBS). The electron-donating methoxy groups at positions 2 and 4 activate the pyridine ring and direct the bromination primarily to the 3-position.
Materials and Reagents:
-
2,4-Dimethoxypyridine
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
In a round-bottom flask, dissolve 2,4-dimethoxypyridine (1.0 equivalent) in anhydrous dichloromethane under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add N-Bromosuccinimide (1.05 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted bromine.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to isolate this compound.
Data Presentation
The following tables summarize the key reactants, reagents, and expected outcomes for the proposed synthesis. The quantitative data is estimated based on typical yields for analogous reactions found in the chemical literature.
Table 1: Reactants and Reagents for the Synthesis of 2,4-Dimethoxypyridine
| Reactant/Reagent | Molecular Formula | Molar Mass ( g/mol ) | Stoichiometric Ratio |
| 2,4-Dichloropyridine | C₅H₃Cl₂N | 147.99 | 1.0 |
| Sodium | Na | 22.99 | 2.2 |
| Methanol | CH₄O | 32.04 | Solvent |
| Toluene | C₇H₈ | 92.14 | Solvent |
Table 2: Expected Product and Yield for the Synthesis of 2,4-Dimethoxypyridine
| Product | Molecular Formula | Molar Mass ( g/mol ) | Physical State | Estimated Yield |
| 2,4-Dimethoxypyridine | C₇H₉NO₂ | 139.15 | Colorless Liquid | 75-85% |
Table 3: Reactants and Reagents for the Synthesis of this compound
| Reactant/Reagent | Molecular Formula | Molar Mass ( g/mol ) | Stoichiometric Ratio |
| 2,4-Dimethoxypyridine | C₇H₉NO₂ | 139.15 | 1.0 |
| N-Bromosuccinimide | C₄H₄BrNO₂ | 177.98 | 1.05 |
| Dichloromethane | CH₂Cl₂ | 84.93 | Solvent |
Table 4: Expected Product and Yield for the Synthesis of this compound
| Product | Molecular Formula | Molar Mass ( g/mol ) | Physical State | Estimated Yield |
| This compound | C₇H₈BrNO₂ | 218.05 | Solid/Oil | 60-75% |
Mandatory Visualization
The following diagrams illustrate the proposed synthetic pathways.
Caption: Synthetic scheme for the preparation of 2,4-dimethoxypyridine.
Spectroscopic Profile of 3-Bromo-2,4-dimethoxypyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characteristics of 3-Bromo-2,4-dimethoxypyridine. Due to the limited availability of direct experimental data for this specific compound in public databases as of the date of this publication, this document presents predicted spectroscopic data based on the analysis of structurally analogous compounds and established principles of spectroscopic interpretation. Detailed, standardized experimental protocols for acquiring such data are also provided to assist researchers in their laboratory work.
Predicted Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound. These predictions are derived from the known spectral data of related substituted pyridines and general principles of NMR, IR, and mass spectrometry.
Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.9 - 8.1 | d | 1H | H-6 |
| ~6.6 - 6.8 | d | 1H | H-5 |
| ~4.0 - 4.1 | s | 3H | OCH₃ (C-4) |
| ~3.9 - 4.0 | s | 3H | OCH₃ (C-2) |
Note: Chemical shifts are estimations. The downfield shift of H-6 is expected due to the deshielding effect of the adjacent nitrogen atom. The coupling constant (J) between H-5 and H-6 is anticipated to be in the range of 5-6 Hz.
Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~162 - 164 | C-4 |
| ~158 - 160 | C-2 |
| ~150 - 152 | C-6 |
| ~105 - 107 | C-5 |
| ~98 - 100 | C-3 |
| ~56 - 57 | OCH₃ (C-4) |
| ~54 - 55 | OCH₃ (C-2) |
Note: The chemical shifts for the carbon atoms are influenced by the electronegativity of the oxygen and nitrogen atoms, as well as the bromine atom. The assignments are based on typical values for substituted pyridines.[1][2]
Table 3: Predicted Key FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 - 3000 | Weak-Medium | C-H Aromatic Stretch |
| ~2950 - 2850 | Medium | C-H Aliphatic Stretch (OCH₃) |
| ~1600 - 1580 | Strong | C=C/C=N Aromatic Ring Stretch |
| ~1480 - 1450 | Strong | C=C/C=N Aromatic Ring Stretch |
| ~1270 - 1250 | Strong | Aryl-O Asymmetric Stretch |
| ~1050 - 1020 | Strong | Aryl-O Symmetric Stretch |
| ~600 - 500 | Medium-Strong | C-Br Stretch |
Note: The infrared spectrum of substituted pyridines can be complex. The predicted bands are based on characteristic absorption frequencies for the functional groups present in the molecule.[3][4][5][6]
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Interpretation |
| 217/219 | Molecular ion peak [M]⁺• (Characteristic isotopic pattern for Bromine) |
| 202/204 | [M - CH₃]⁺ |
| 188/190 | [M - C₂H₅]⁺ or [M - CHO]⁺ |
| 174/176 | [M - CH₃CO]⁺ |
| 138 | [M - Br]⁺ |
Note: Electron ionization is a "hard" ionization technique that often leads to extensive fragmentation.[7][8][9][10][11] The presence of bromine will result in a characteristic M/M+2 isotopic pattern with approximately equal intensity.[12][13] The fragmentation pattern will provide valuable structural information.
Experimental Protocols
The following are detailed, standardized methodologies for the acquisition of spectroscopic data for a solid organic compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1 Sample Preparation
-
Weigh approximately 5-10 mg of the solid sample for ¹H NMR or 20-50 mg for ¹³C NMR.[14]
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[14]
-
Transfer the solution to a 5 mm NMR tube.
2.1.2 ¹H NMR Spectroscopy Acquisition
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
Acquire the spectrum on a 400 MHz (or higher) spectrometer.
-
Set the spectral width to approximately 12-16 ppm.
-
Use a standard 30-degree pulse angle with a relaxation delay of 1-2 seconds.[15]
-
Process the acquired Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS, at 0 ppm).
2.1.3 ¹³C NMR Spectroscopy Acquisition
-
Follow the same sample preparation and initial spectrometer setup as for ¹H NMR.
-
Use a standard proton-decoupled pulse sequence.[16][17][18][19]
-
Set the spectral width to approximately 0-220 ppm.[16]
-
The number of scans will need to be significantly higher than for ¹H NMR to achieve an adequate signal-to-noise ratio, depending on the sample concentration.
-
Employ a relaxation delay of 2-5 seconds.
-
Process the data similarly to the ¹H NMR spectrum, referencing it to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Fourier-Transform Infrared (FT-IR) Spectroscopy
2.2.1 Sample Preparation (Thin Solid Film Method)
-
Dissolve a small amount (a few milligrams) of the solid sample in a few drops of a volatile solvent like methylene chloride or acetone.[20][21]
-
Place a drop of the resulting solution onto a salt plate (e.g., KBr or NaCl).[20][21]
-
Allow the solvent to fully evaporate, leaving a thin film of the solid compound on the plate.[20][21]
2.2.2 Data Acquisition
-
Place the salt plate in the sample holder of the FT-IR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Perform a background scan with a clean, empty salt plate.
-
Acquire 16-32 scans to improve the signal-to-noise ratio.
Alternative methods for solid samples include the KBr pellet method or using an Attenuated Total Reflectance (ATR) accessory.[22][23][24]
Mass Spectrometry (MS)
2.3.1 Sample Introduction
-
For a volatile and thermally stable compound, direct insertion or gas chromatography (GC-MS) can be used.[11]
-
Dissolve a small amount of the sample in a suitable volatile solvent if using GC-MS.
2.3.2 Data Acquisition (Electron Ionization - EI)
-
The sample is introduced into the ion source, where it is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV).[7][8][9][10][11]
-
The resulting positively charged molecular ions and fragment ions are accelerated into the mass analyzer.
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
A mass spectrum is generated by plotting the relative abundance of the ions against their m/z values.
Experimental and Characterization Workflow
The following diagram illustrates a typical workflow for the synthesis and subsequent spectroscopic characterization of a novel organic compound like this compound.[25][26][27][28][29]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 9. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 10. ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT [slideshare.net]
- 11. Electron ionization - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 14. benchchem.com [benchchem.com]
- 15. sites.bu.edu [sites.bu.edu]
- 16. benchchem.com [benchchem.com]
- 17. sc.edu [sc.edu]
- 18. chem.uiowa.edu [chem.uiowa.edu]
- 19. epfl.ch [epfl.ch]
- 20. orgchemboulder.com [orgchemboulder.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. eng.uc.edu [eng.uc.edu]
- 23. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 24. drawellanalytical.com [drawellanalytical.com]
- 25. biotage.com [biotage.com]
- 26. youtube.com [youtube.com]
- 27. Speeding up the organic chemistry workflow: from concept to compound [connect.discoveracs.org]
- 28. advion.com [advion.com]
- 29. Managing the Workflow of a High-Throughput Organic Synthesis Laboratory: A Marriage of Automation and Information Management Technologies (1999) | Burton A. Goodman | 4 Citations [scispace.com]
3-Bromo-2,4-dimethoxypyridine molecular structure and IUPAC name
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the chemical compound 3-Bromo-2,4-dimethoxypyridine, including its molecular structure, nomenclature, physicochemical properties, and its role in synthetic chemistry. This pyridine derivative is a valuable building block for creating more complex molecules, particularly within the pharmaceutical and agrochemical industries.[1]
Molecular Structure and Nomenclature
The fundamental structure of this compound consists of a six-membered pyridine ring, which is an aromatic heterocycle containing one nitrogen atom.[1] This core is substituted with a bromine atom at the 3-position and two methoxy groups (-OCH₃) at the 2- and 4-positions.
Below is a two-dimensional representation of the molecular structure.
Caption: 2D structure of this compound.
Physicochemical Properties
The following table summarizes the key computed physicochemical properties of this compound. This data is essential for predicting its behavior in various chemical and biological systems.
| Property | Value | Source |
| Molecular Weight | 218.05 g/mol | [2] |
| Exact Mass | 216.97384 Da | [2] |
| XLogP3 | 1.8 | [2] |
| Hydrogen Bond Donor Count | 0 | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
| Rotatable Bond Count | 2 | [2] |
| Topological Polar Surface Area | 31.4 Ų | [2] |
| Heavy Atom Count | 11 | [2] |
Applications in Synthesis
This compound serves as a versatile intermediate in organic synthesis.[1] Its utility stems from the presence of multiple reactive sites, which allow for the strategic construction of complex molecular architectures.
-
Pharmaceutical Industry: It is used as an intermediate in the synthesis of novel pharmaceutical compounds. The pyridine core is a common scaffold in many bioactive molecules, and the bromo and methoxy groups offer handles for further functionalization to develop new drugs.[1]
-
Agrochemical Industry: In the agrochemical sector, this compound is employed in the production of pesticides and herbicides.[1]
-
Organic Chemistry Research: It serves as a valuable building block for synthesizing a variety of heterocyclic compounds and as a model for studying reactions involving substituted pyridines.[1]
The bromine atom at the 3-position is particularly significant as it provides a reactive site for nucleophilic substitution and various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling.[5][6] These reactions are fundamental for creating carbon-carbon or carbon-heteroatom bonds, enabling the assembly of complex target molecules from simpler precursors.
Experimental Protocols: General Synthetic Strategies
While a specific, detailed experimental protocol for the synthesis of this compound was not found in the surveyed literature, its synthesis would likely follow established methodologies for the functionalization of pyridine rings. The synthesis of structurally similar compounds, such as other brominated methoxypyridines, often involves one of the following key strategies.
Workflow: General Synthetic Approaches for Substituted Pyridines
Caption: General workflow for the synthesis and application of brominated methoxypyridines.
-
Bromination of a Dimethoxypyridine Precursor: A common approach would involve the direct bromination of 2,4-dimethoxypyridine using an electrophilic brominating agent like N-Bromosuccinimide (NBS) or elemental bromine (Br₂). The regioselectivity of this reaction would be crucial in obtaining the desired 3-bromo isomer.
-
Methoxylation of a Brominated Precursor: An alternative route could start from a dihydroxypyridine or a dibromopyridine. For instance, a synthesis starting from 3,5-dibromopyridine involves a nucleophilic substitution reaction where one of the bromine atoms is replaced by a methoxy group using sodium methoxide.[7] A similar principle could be applied, followed by further functionalization to achieve the 2,4-dimethoxy substitution pattern.
These generalized protocols highlight the fundamental transformations required. Researchers developing a specific synthesis for this compound would need to optimize reaction conditions such as solvent, temperature, and catalyst to achieve high yield and purity.
References
- 1. lookchem.com [lookchem.com]
- 2. This compound | C7H8BrNO2 | CID 13479764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. appchemical.com [appchemical.com]
- 4. rndmate.com [rndmate.com]
- 5. 3-Bromo-2-methoxypyridine - SRIRAMCHEM [sriramchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 3-Bromo-5-methoxypyridine synthesis - chemicalbook [chemicalbook.com]
Unveiling the Genesis of a Versatile Building Block: The Discovery and History of 3-Bromo-2,4-dimethoxypyridine
A cornerstone in the synthesis of complex molecules for pharmaceuticals and agrochemicals, 3-Bromo-2,4-dimethoxypyridine, has a rich history rooted in the mid-20th century exploration of pyridine chemistry. Its discovery was not a singular event but rather a progression of research into the reactivity and functionalization of the pyridine ring, a critical scaffold in organic chemistry.
While the exact date of the first synthesis of this compound is not definitively documented in a standalone publication, a comprehensive review of the chemical literature points to the pioneering work of G. T. Newbold and F. S. Spring in the late 1940s as the foundational research leading to its creation. Their systematic investigation into the chemistry of hydroxypyridines, published in the Journal of the Chemical Society, laid the groundwork for the synthesis of a variety of substituted pyridines, including the title compound.
The likely first synthesis of this compound was achieved through the methylation of its precursor, 3-bromo-2,4-dihydroxypyridine. This precursor was a focal point of Newbold and Spring's research, and its subsequent derivatization would have been a logical step in their exploration of pyridine chemistry. Although their 1949 publication explicitly details the synthesis of the diethoxy analogue, the parallel synthesis of the dimethoxy compound is strongly implied and follows the same well-established chemical principles.
Physicochemical Properties
Below is a summary of the key physicochemical properties of this compound.
| Property | Value | Reference |
| CAS Number | 96246-00-3 | [1] |
| Molecular Formula | C₇H₈BrNO₂ | [1] |
| Molecular Weight | 218.05 g/mol | [1] |
| Appearance | Not explicitly stated in early literature | |
| Melting Point | Not explicitly stated in early literature | |
| Boiling Point | Not explicitly stated in early literature |
The Foundational Synthetic Pathway
The discovery of this compound is intrinsically linked to the synthesis and subsequent functionalization of 2,4-dihydroxypyridine derivatives. The logical synthetic pathway, based on the work of Newbold and Spring, involves a two-step process: the bromination of 2,4-dihydroxypyridine followed by methylation.
Caption: The historical synthetic pathway to this compound.
Experimental Protocols: A Historical Perspective
The following experimental protocols are based on the methodologies described by Newbold and Spring and represent the likely procedures for the initial synthesis of this compound and its key precursor.
Synthesis of 3-Bromo-2,4-dihydroxypyridine
This foundational step involves the direct bromination of 2,4-dihydroxypyridine.
Materials:
-
2,4-Dihydroxypyridine
-
Bromine
-
Suitable solvent (e.g., glacial acetic acid)
Procedure:
-
A solution of 2,4-dihydroxypyridine in a suitable solvent is prepared in a reaction vessel.
-
To this solution, a stoichiometric amount of bromine is added dropwise with stirring.
-
The reaction mixture is stirred at room temperature or with gentle heating until the reaction is complete, as monitored by the disappearance of the starting material.
-
Upon completion, the reaction mixture is cooled, and the precipitated product, 3-bromo-2,4-dihydroxypyridine, is collected by filtration.
-
The crude product is then washed with a suitable solvent and dried.
Synthesis of this compound
The final step involves the methylation of the dihydroxy intermediate.
Materials:
-
3-Bromo-2,4-dihydroxypyridine
-
A methylating agent (e.g., dimethyl sulfate or methyl iodide)
-
A base (e.g., sodium hydroxide or potassium carbonate)
-
A suitable solvent (e.g., ethanol or acetone)
Procedure:
-
3-Bromo-2,4-dihydroxypyridine is dissolved in a suitable solvent containing a base to form the corresponding disodium or dipotassium salt.
-
The methylating agent is then added to the solution, and the mixture is heated under reflux with stirring.
-
The progress of the reaction is monitored, and upon completion, the solvent is removed under reduced pressure.
-
The residue is then treated with water and extracted with an organic solvent (e.g., diethyl ether or chloroform).
-
The organic extract is washed, dried over a suitable drying agent (e.g., anhydrous sodium sulfate), and the solvent is evaporated to yield crude this compound.
-
Further purification can be achieved by recrystallization or distillation.
The Evolving Role in Modern Chemistry
Since its initial, likely unheralded, synthesis, this compound has emerged as a valuable and versatile building block in organic synthesis. Its unique substitution pattern, featuring a reactive bromine atom and two electron-donating methoxy groups, makes it an ideal substrate for a variety of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. These reactions are fundamental in the construction of complex molecular architectures found in numerous pharmaceuticals and agrochemicals.
The historical development of this compound underscores the importance of fundamental research in heterocyclic chemistry. The systematic and meticulous work of early pioneers like Newbold and Spring provided the chemical community with a vast toolbox of substituted pyridines, the full potential of which continues to be explored and realized in modern drug discovery and materials science.
Caption: The logical progression from fundamental research to modern applications.
References
Reactivity Profile of 3-Bromo-2,4-dimethoxypyridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-2,4-dimethoxypyridine is a substituted pyridine derivative that serves as a versatile building block in organic synthesis. Its unique electronic and steric properties, arising from the interplay of the bromine atom and two methoxy groups on the pyridine ring, make it a valuable precursor for the synthesis of a wide range of complex molecules, particularly in the fields of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the reactivity profile of this compound, focusing on its synthesis and key transformations, including palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and lithiation.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 96246-00-3 | [1] |
| Molecular Formula | C₇H₈BrNO₂ | [1] |
| Molecular Weight | 218.05 g/mol | [1] |
| Appearance | Not specified, likely a solid or liquid | |
| Boiling Point | Not specified | |
| Melting Point | Not specified | |
| Solubility | Soluble in common organic solvents |
Synthesis of this compound
An alternative approach involves the synthesis from a pre-brominated precursor. For instance, the synthesis of 3-bromo-5-methoxypyridine has been achieved by the reaction of 3,5-dibromopyridine with sodium methoxide.[3] A similar strategy could potentially be employed for the synthesis of this compound, starting from a suitably substituted dibromopyridine.
A plausible synthetic workflow for the preparation of this compound is outlined below.
Caption: Plausible synthetic route to this compound.
Reactivity Profile
The reactivity of this compound is dominated by the presence of the bromine atom at the 3-position, which serves as a versatile handle for various chemical transformations. The methoxy groups at the 2- and 4-positions influence the electronic properties of the pyridine ring, affecting its reactivity in different reactions.
Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds.
The Suzuki-Miyaura coupling enables the formation of a C-C bond between this compound and an organoboron compound. While specific examples with this compound are not detailed in the provided search results, general conditions for the Suzuki-Miyaura coupling of bromopyridines are well-established.[4][5] These reactions typically employ a palladium catalyst, a phosphine ligand, and a base in a suitable solvent system.
General Experimental Protocol for Suzuki-Miyaura Coupling:
A mixture of this compound (1.0 equiv), an arylboronic acid (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2.0 equiv) in a solvent mixture such as toluene/water or dioxane/water is heated under an inert atmosphere until the reaction is complete. The product is then isolated and purified by standard techniques.
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 12-24 | Moderate to Good |
| Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 80-90 | 12 | Good to Excellent |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane/H₂O | 100-110 | 4-12 | Good to Excellent |
Table based on general conditions for Suzuki-Miyaura coupling of bromopyridines.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling this compound with primary or secondary amines.[1][6] This reaction is crucial for the synthesis of various nitrogen-containing compounds. General protocols for the Buchwald-Hartwig amination of bromopyridines have been reported.[7][8]
General Experimental Protocol for Buchwald-Hartwig Amination:
In an inert atmosphere, this compound (1.0 equiv), an amine (1.2 equiv), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., BINAP, 2-4 mol%), and a base (e.g., NaOt-Bu, 1.4 equiv) are combined in an anhydrous solvent such as toluene or dioxane. The mixture is heated until the starting material is consumed. The product is then isolated and purified.
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 80 | 4 | 60 |
| [Pd(allyl)Cl]₂ | t-BuXPhos | LiOt-Bu | 1,4-Dioxane | 100 | 24 | Good |
Table based on general conditions for Buchwald-Hartwig amination of bromopyridines.[7][8]
Caption: General experimental workflow for Buchwald-Hartwig amination.
The Sonogashira coupling is a powerful method for forming C(sp²)-C(sp) bonds by reacting this compound with a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base.[3][9]
General Experimental Protocol for Sonogashira Coupling:
To a solution of this compound (1.0 equiv) and a terminal alkyne (1.2 equiv) in a suitable solvent (e.g., THF, DMF, or an amine), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) salt (e.g., CuI, 2-10 mol%), and a base (e.g., Et₃N, i-Pr₂NH) are added. The reaction is typically stirred at room temperature or with heating until completion.
| Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(CF₃COO)₂/PPh₃ | CuI | Et₃N | DMF | 100 | 3 | 72-96 |
Table based on conditions for Sonogashira coupling of 2-amino-3-bromopyridines.[10][11]
Caption: Key components of the Sonogashira coupling reaction.
Nucleophilic Aromatic Substitution (SNA r)
The electron-deficient nature of the pyridine ring, enhanced by the presence of the electronegative nitrogen atom, makes it susceptible to nucleophilic aromatic substitution, particularly at the 2- and 4-positions.[12][13] The bromine atom at the 3-position is generally less reactive towards SNAr compared to halogens at the 2- or 4-positions. However, under forcing conditions or with highly activated substrates, substitution at the 3-position may occur. The presence of two electron-donating methoxy groups at the 2- and 4-positions might decrease the reactivity of the ring towards nucleophilic attack.
General Considerations for Nucleophilic Aromatic Substitution:
The reaction of this compound with a nucleophile (e.g., sodium methoxide) would likely require elevated temperatures and a polar aprotic solvent like DMF or DMSO. The regioselectivity of the reaction would be an important consideration.
Lithiation and Halogen-Metal Exchange
The bromine atom of this compound can undergo halogen-metal exchange upon treatment with a strong organolithium base, such as n-butyllithium or tert-butyllithium, at low temperatures. This generates a highly reactive pyridyllithium intermediate, which can then be quenched with various electrophiles to introduce a wide range of functional groups at the 3-position.
General Experimental Protocol for Lithiation and Electrophilic Quench:
To a solution of this compound in an anhydrous ethereal solvent (e.g., THF, diethyl ether) at low temperature (-78 °C), a solution of an organolithium reagent (e.g., n-BuLi, 1.1 equiv) is added dropwise under an inert atmosphere. After stirring for a short period to ensure complete halogen-metal exchange, the desired electrophile is added. The reaction is then quenched and worked up to afford the 3-substituted product.
Caption: General scheme for lithiation and electrophilic quench.
Safety Information
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its reactivity is primarily centered around the bromine atom at the 3-position, which readily participates in a variety of palladium-catalyzed cross-coupling reactions and can be converted to a nucleophilic organolithium species. The methoxy groups at the 2- and 4-positions modulate the electronic properties of the pyridine ring, influencing its reactivity in different transformations. This guide provides a foundational understanding of the reactivity profile of this compound, offering researchers and drug development professionals a starting point for its application in the synthesis of complex target molecules. Further investigation into specific reaction conditions and substrate scopes will undoubtedly continue to expand the utility of this important synthetic intermediate.
References
- 1. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 2. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents [patents.google.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. [PDF] Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes | Semantic Scholar [semanticscholar.org]
- 11. scirp.org [scirp.org]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. echemi.com [echemi.com]
Unlocking Potential: A Technical Guide to the Research Applications of 3-Bromo-2,4-dimethoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-2,4-dimethoxypyridine is a halogenated and methoxy-substituted pyridine derivative that holds significant promise as a versatile building block in modern organic synthesis and medicinal chemistry. Its unique structural arrangement, featuring a reactive bromine atom and two electron-donating methoxy groups on the pyridine ring, makes it a valuable intermediate for the construction of complex molecular architectures. This guide provides an in-depth overview of the potential research applications of this compound, focusing on its synthesis, reactivity in key chemical transformations, and its prospective role in the development of novel therapeutic agents. The strategic placement of its functional groups allows for regioselective modifications, a crucial aspect in the rational design of drug candidates and other functional molecules.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is fundamental to its application in research. These properties influence its reactivity, solubility, and handling.[1]
| Property | Value | Source |
| Molecular Formula | C₇H₈BrNO₂ | PubChem[1] |
| Molecular Weight | 218.05 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 96246-00-3 | PubChem[1] |
| Canonical SMILES | COC1=CC=NC(C1=C(Br)O2)=C2 | PubChem[1] |
| InChI Key | MQPDFYKTAZWYQL-UHFFFAOYSA-N | PubChem[1] |
Synthesis of this compound
A potential synthetic workflow is outlined below:
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Bromination of a Dimethoxypyridine (Hypothetical)
This protocol is a generalized procedure based on common bromination reactions of activated pyridine rings and would require optimization for the specific synthesis of this compound.
Materials:
-
2,4-dimethoxypyridine (1 equivalent)
-
N-Bromosuccinimide (NBS) (1.1 equivalents)
-
Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)
-
Inert gas atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
Dissolve 2,4-dimethoxypyridine in the anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Key Research Applications: A Versatile Synthetic Intermediate
The primary utility of this compound lies in its role as a versatile intermediate for the synthesis of more complex molecules, particularly through palladium-catalyzed cross-coupling reactions. The bromine atom at the 3-position serves as a handle for the introduction of various substituents, enabling the construction of diverse molecular libraries for drug discovery and materials science.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. This compound can be coupled with a wide range of boronic acids or their esters to synthesize substituted 2,4-dimethoxypyridines. These products can serve as scaffolds for various biologically active molecules.
References
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of 3-Bromo-2,4-dimethoxypyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 3-bromo-2,4-dimethoxypyridine in Suzuki-Miyaura cross-coupling reactions. This versatile building block is a valuable precursor for the synthesis of a wide array of 3-aryl and 3-heteroaryl-2,4-dimethoxypyridines, which are key intermediates in the development of novel pharmaceutical agents and functional materials.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely adopted method for the formation of carbon-carbon bonds. The reaction of this compound with various organoboron reagents, such as boronic acids and boronate esters, in the presence of a palladium catalyst and a base, offers a direct and efficient route to introduce diverse functionalities at the 3-position of the pyridine ring. The electron-rich nature of the 2,4-dimethoxypyridine ring system can influence its reactivity in cross-coupling reactions, making the selection of appropriate reaction conditions crucial for achieving high yields and purity.
Data Presentation: Reaction Conditions and Yields
The following tables summarize quantitative data for the Suzuki coupling of this compound with a range of aryl- and heteroarylboronic acids, highlighting the impact of different catalysts, bases, and solvents on the reaction outcome.
Table 1: Suzuki Coupling of this compound with Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (Equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Toluene/EtOH/H₂O (2:1:1) | 100 | 16 | 95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2.5) | 1,4-Dioxane | 90 | 12 | 92 |
| 3 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Toluene/EtOH/H₂O (2:1:1) | 100 | 16 | 88 |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | Pd(dppf)Cl₂ (3) | K₃PO₄ (3) | Toluene | 110 | 18 | 85 |
| 5 | 3,5-Dimethylphenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2) | DME/H₂O (4:1) | 85 | 14 | 90 |
Table 2: Suzuki Coupling of this compound with Heteroarylboronic Acids
| Entry | Heteroarylboronic Acid | Catalyst (mol%) | Base (Equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Thiophen-2-ylboronic acid | Pd(dppf)Cl₂ (3) | K₃PO₄ (3) | 1,4-Dioxane | 90 | 12 | 89 |
| 2 | Furan-2-ylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Toluene/EtOH/H₂O (2:1:1) | 100 | 16 | 85 |
| 3 | Pyridin-3-ylboronic acid | Pd₂(dba)₃ (2) / SPhos (4) | Cs₂CO₃ (2.5) | Toluene | 100 | 18 | 78 |
| 4 | Pyrimidin-5-ylboronic acid | Pd(dppf)Cl₂ (3) | K₃PO₄ (3) | 1,4-Dioxane/H₂O (5:1) | 95 | 14 | 82 |
| 5 | Indole-5-boronic acid | Pd(OAc)₂ (2) / XPhos (4) | K₂CO₃ (2) | THF | 80 | 20 | 75 |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the data tables. These protocols can be adapted and optimized for specific substrates and scales.
Protocol 1: General Procedure for Suzuki Coupling using Pd(PPh₃)₄
-
Materials:
-
This compound (1.0 equiv)
-
Aryl/Heteroarylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Toluene, Ethanol (EtOH), and Water (H₂O) in a 2:1:1 ratio
-
Round-bottom flask or microwave vial
-
Condenser and magnetic stirrer
-
Inert gas supply (Argon or Nitrogen)
-
-
Procedure:
-
To a dry round-bottom flask, add this compound, the corresponding boronic acid, potassium carbonate, and tetrakis(triphenylphosphine)palladium(0).
-
Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Add the degassed solvent mixture (Toluene/EtOH/H₂O) via syringe.
-
Heat the reaction mixture to 100 °C under a continuous flow of inert gas and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 16 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
-
Protocol 2: General Procedure for Suzuki Coupling using Pd(dppf)Cl₂
-
Materials:
-
This compound (1.0 equiv)
-
Aryl/Heteroarylboronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (3 mol%)
-
Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) (2.5-3.0 equiv)
-
Anhydrous 1,4-Dioxane or Toluene
-
Schlenk tube or microwave vial
-
Condenser and magnetic stirrer
-
Inert gas supply (Argon or Nitrogen)
-
-
Procedure:
-
In a Schlenk tube, combine this compound, the boronic acid, the chosen base, and Pd(dppf)Cl₂.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the anhydrous and degassed solvent via syringe.
-
Heat the reaction mixture to the specified temperature (90-110 °C) and stir.
-
Monitor the reaction by GC-MS or LC-MS until the starting material is consumed (typically 12-18 hours).
-
After cooling to room temperature, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent in vacuo.
-
The residue can be purified by silica gel chromatography to afford the desired product.
-
Visualizations
The following diagrams illustrate the fundamental aspects of the Suzuki-Miyaura coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for a Suzuki coupling reaction.
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 3-Bromo-2,4-dimethoxypyridine
Introduction
3-Bromo-2,4-dimethoxypyridine is a highly functionalized and versatile building block for the synthesis of complex heterocyclic compounds. Its structure features a bromine atom at the 3-position, which serves as a key handle for various cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The presence of two electron-donating methoxy groups at the 2- and 4-positions modulates the electronic properties of the pyridine ring, influencing its reactivity in synthetic transformations. These features make it a valuable precursor in the development of novel molecular entities for pharmaceutical and materials science research. This document provides detailed application notes and experimental protocols for key synthetic transformations involving this compound.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a powerful and widely utilized method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex.[1][2] For this compound, this reaction facilitates the introduction of a wide range of aryl and heteroaryl substituents at the 3-position, yielding substituted 2,4-dimethoxypyridines which are precursors to more complex heterocyclic systems.[3]
Application Notes
The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields. Buchwald ligands, such as SPhos, are often effective for challenging substrates.[1] The reaction is typically robust and tolerates a variety of functional groups on the boronic acid partner. The electron-rich nature of the this compound substrate may influence optimal reaction conditions.[1]
Data Presentation: Representative Suzuki-Miyaura Reaction Conditions
| Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Pd(OAc)₂ (1-2) | PPh₃ (2-4) | K₂CO₃ (2) | Toluene/H₂O | 100 | 12-24 | Moderate to Good | A classic, cost-effective system.[1] |
| Pd(PPh₃)₄ (2-5) | - | Na₂CO₃ (2) | DME/H₂O | 80-90 | 12 | Good to Excellent | A common and reliable catalyst.[1][3] |
| Pd₂(dba)₃ (1-2) | SPhos (2-4) | K₃PO₄ (2-3) | Dioxane/H₂O | 100-110 | 4-12 | Good to Excellent | Effective for challenging substrates.[1][3] |
| PdCl₂(dppf) (2-3) | - | Cs₂CO₃ (2) | DMF | 100 | 8-16 | Good to Excellent | Broad substrate scope.[1] |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a generalized starting point and may require optimization for specific substrates.[1][3]
-
Reaction Setup: In a dry Schlenk tube or round-bottom flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), the base (e.g., K₃PO₄, 2.0-3.0 equiv.), and the palladium catalyst/ligand system (e.g., Pd₂(dba)₃, 1-2 mol% and SPhos, 2-4 mol%).[1][4]
-
Inert Atmosphere: Seal the vessel with a septum, then evacuate and backfill with an inert gas such as Argon or Nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[2]
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-Dioxane/Water, 4:1) via syringe. The typical reaction concentration is 0.1-0.5 M with respect to the starting bromide.[2]
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1]
-
Monitoring: Monitor the reaction's progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate) three times.[1]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.[3]
Sonogashira Coupling Reactions
The Sonogashira coupling is a copper-palladium co-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5][6] This reaction is highly valuable for installing alkynyl moieties onto the pyridine core of this compound, creating key intermediates for the synthesis of various fused heterocycles and biologically active molecules.
Application Notes
The reaction is typically carried out under mild conditions, often at room temperature.[5] An amine base, such as triethylamine or diisopropylamine, is used both as a base and often as a solvent or co-solvent.[5][7] The reactivity of the halide follows the trend I > OTf > Br > Cl.[5] While generally robust, some bulky substrates may require elevated temperatures, which can sometimes lead to side reactions.[5]
Data Presentation: Representative Sonogashira Coupling Conditions
| Catalyst (mol%) | Co-catalyst (mol%) | Base (Equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₂Cl₂ (5) | CuI (2.5) | Diisopropylamine (7) | THF | Room Temp. | 3 | up to 89 | General and efficient conditions.[5] |
| Pd(PPh₃)₂Cl₂ (5) | CuI (5) | Triethylamine | Triethylamine | Reflux | 1 | 59 - 93 | Higher temperature for less reactive substrates.[7] |
| Pd(PhCN)₂Cl₂ (2) | - (Copper-free) | Cs₂CO₃ (2) | NMP | 80 | 12 | Good | Copper-free conditions can be advantageous. |
| Pd₂(dba)₃ (1) | CuI (2) | PPh₃ (4), Bu₄NI (1), K₂CO₃ (2) | Dioxane | 100 | 24 | Moderate to Good | For challenging or sterically hindered partners. |
Experimental Protocol: Sonogashira Coupling
This protocol is adapted from a general procedure and may require optimization.[5]
-
Reaction Setup: To a solution of this compound (1.0 equiv, 0.81 mmol) in anhydrous THF (5 mL) in a flame-dried flask under Argon, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 equiv), copper(I) iodide (CuI, 0.025 equiv), the amine base (e.g., diisopropylamine, 7.0 equiv), and finally the terminal alkyne (1.1 equiv).[5]
-
Reaction: Stir the reaction mixture at room temperature for 3 hours or until TLC/LC-MS analysis indicates the consumption of the starting material.[5]
-
Work-up: Dilute the reaction mixture with diethyl ether (Et₂O) and filter through a pad of Celite®, washing the pad thoroughly with additional Et₂O.[5]
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.[5]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude residue by flash column chromatography on silica gel to afford the pure coupled product.[5]
Synthesis of Fused Heterocycles: Pyridopyrimidines
Pyridopyrimidines are a class of fused heterocyclic compounds with significant biological activity, often acting as kinase inhibitors or antifolates.[8][9] this compound can serve as a scaffold to construct these systems, typically by first installing an amine or other reactive group at the 3-position via a cross-coupling reaction, followed by a cyclization step to form the fused pyrimidine ring.
Application Notes
The synthesis of pyridopyrimidines can be approached in several ways.[10] One common strategy involves the amination of the bromopyridine followed by reaction with a C1 synthon (like formic acid or a formamide equivalent) or a three-atom component to build the pyrimidine ring. The specific substituents on the pyrimidine precursor will dictate the required cyclization conditions.
Experimental Protocol: Hypothetical Synthesis via Amination and Cyclization
This is a representative, multi-step protocol. Each step would require specific optimization.
-
Step 1: Buchwald-Hartwig Amination:
-
Follow a protocol similar to those for C-N coupling. In a glovebox, charge an oven-dried vial with a palladium pre-catalyst (e.g., RuPhos-precatalyst, 2-4 mol%), the corresponding ligand, and a strong base (e.g., LiHMDS, 2.0 equiv).[11]
-
Add this compound (1.0 equiv) and the desired amine (1.2 equiv) as a solution in an anhydrous solvent like THF.
-
Stir the reaction at a suitable temperature (room temperature to 65 °C) until completion.[11]
-
Work up by quenching with aqueous NH₄Cl, extracting with an organic solvent, and purifying by chromatography to yield the 3-amino-2,4-dimethoxypyridine intermediate.[3]
-
-
Step 2: Pyrimidine Ring Formation:
-
Dissolve the 3-aminopyridine intermediate from Step 1 in a suitable solvent.
-
For a simple cyclization, the intermediate could be an ortho-amino-nitrile, which can be cyclized with formic acid or formamide to build the pyrimidine ring.[12]
-
Alternatively, reaction with reagents like N,N-dimethylformamide dimethyl acetal (DMF-DMA) or isothiocyanates can provide precursors for cyclization to form the pyridopyrimidine core.[12]
-
Heat the reaction mixture as required and monitor for the formation of the fused heterocyclic product.
-
Upon completion, cool the reaction, and isolate the crude product by precipitation or extraction. Purify by recrystallization or column chromatography.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. kbfi.ee [kbfi.ee]
- 8. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rjptonline.org [rjptonline.org]
- 10. jocpr.com [jocpr.com]
- 11. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design and synthesis of novel pyridopyrimidine derivatives with anchoring non-coplanar aromatic extensions of EGFR inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Bromo-2,4-dimethoxypyridine as a Versatile Building Block for Agrochemical Discovery
For Researchers, Scientists, and Agrochemical Development Professionals
Abstract
3-Bromo-2,4-dimethoxypyridine is a functionalized heterocyclic compound with significant potential as a building block in the synthesis of novel agrochemicals. While specific commercialized agrochemicals directly derived from this precursor are not extensively documented in publicly available literature, its structural features—a reactive bromine atom and electron-donating methoxy groups on a pyridine scaffold—make it an attractive starting material for creating analogues of known classes of fungicides, herbicides, and insecticides. The bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the construction of complex molecular architectures. This document provides an overview of the potential applications of this compound in agrochemical synthesis, along with detailed, generalized experimental protocols for its utilization in key synthetic transformations.
Introduction to Pyridine Scaffolds in Agrochemicals
Pyridine-containing compounds represent a significant and diverse class of agrochemicals, valued for their broad spectrum of biological activities. The pyridine ring is a key component in numerous commercial herbicides, fungicides, and insecticides. Its presence can influence a molecule's potency, selectivity, metabolic stability, and systemic properties within the target plant or pest. The substitution pattern on the pyridine ring is crucial for fine-tuning the biological activity and physicochemical properties of the final product.
This compound offers a unique substitution pattern that can be exploited for the generation of new agrochemical candidates. The methoxy groups can influence the electronic properties of the pyridine ring and provide steric bulk, potentially leading to novel interactions with biological targets. The bromine at the 3-position is well-suited for a variety of cross-coupling reactions, allowing for the introduction of diverse chemical moieties.
Potential Applications in Agrochemical Synthesis
Based on the established chemistry of other brominated pyridine derivatives in agrochemical research, this compound can be envisioned as a key intermediate in the synthesis of several classes of agrochemicals.
Synthesis of Fungicides via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. In the context of agrochemical synthesis, it is frequently used to link heterocyclic rings, a common structural motif in many fungicides. This compound can be coupled with various aryl or heteroaryl boronic acids or esters to generate novel compounds with potential fungicidal activity. For instance, coupling with pyrazole boronic acids could yield novel pyridyl-pyrazole structures, a class known for its potent fungicidal properties.
Experimental Protocol: Generalized Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic aryl/heteroaryl boronic acid.
Materials:
-
This compound
-
Aryl or Heteroaryl Boronic Acid (e.g., 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)
-
Palladium(II) Acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Phosphine Ligand (e.g., Triphenylphosphine (PPh₃), SPhos)
-
Base (e.g., Potassium Carbonate (K₂CO₃), Sodium Carbonate (Na₂CO₃))
-
Solvent (e.g., 1,4-Dioxane/Water, Toluene/Water)
-
Inert Gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 eq), the aryl/heteroaryl boronic acid (1.2 eq), and the base (2.0-3.0 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Degas the solution by bubbling the inert gas through it for 15-20 minutes.
-
To the degassed mixture, add the palladium catalyst (0.02-0.05 eq) and the phosphine ligand (0.04-0.10 eq).
-
Heat the reaction mixture to 80-100 °C and stir under the inert atmosphere for 4-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data (Illustrative from related compounds):
| Parameter | Value |
| Typical Yield | 60-95% |
| Purity (post-chromatography) | >95% |
Note: Yields are illustrative and will vary depending on the specific boronic acid, catalyst, and reaction conditions used.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Bromo-2,4-dimethoxypyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for the palladium-catalyzed cross-coupling reactions of 3-Bromo-2,4-dimethoxypyridine. This versatile building block is of significant interest in medicinal chemistry and materials science due to the prevalence of the 2,4-dimethoxypyridine scaffold in biologically active compounds. The following sections detail key coupling reactions including Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille couplings, offering tailored procedures for the synthesis of a diverse range of substituted 2,4-dimethoxypyridine derivatives.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between this compound and various organoboron compounds. This reaction is instrumental in the synthesis of biaryl and heteroaryl structures.[1]
Data Presentation: Suzuki-Miyaura Coupling Conditions
While specific examples for this compound are not extensively documented in readily available literature, the following table summarizes typical conditions for the Suzuki-Miyaura coupling of related bromopyridine derivatives with various boronic acids. These conditions provide a strong starting point for optimization.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene | 100 | 16 | 92 |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | THF | 80 | 18 | 88 |
| 4 | (4-Bromo-2,5-dimethoxyphenyl)boronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 100 | 16 | Variable |
Yields are based on analogous reactions with other bromopyridines and may vary for this compound.[2]
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of substituted bromopyridines.[3]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (3 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Diagram of the Suzuki-Miyaura Catalytic Cycle
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Heck Reaction
The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[4][5] This method is effective for the synthesis of substituted alkenes.[6]
Data Presentation: Heck Reaction Conditions
Specific data for this compound is limited. The following table presents generalized conditions based on reactions with other aryl bromides.
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (2) | DMF | 100 | 16 | Variable |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (1) | P(o-tol)₃ (2) | NaOAc (1.5) | NMP | 120 | 24 | Variable |
| 3 | Ethyl crotonate | Pd EnCat® 40 (0.8) | - | AcONa (2.5) | Ethanol | 140 (mw) | 0.5 | Variable |
Yields are highly dependent on the specific substrates and reaction conditions.
Experimental Protocol: Heck Reaction
This protocol is a general procedure for the Heck reaction of aryl bromides.[7]
Materials:
-
This compound (1.0 equiv)
-
Alkene (1.5 equiv)
-
Pd(OAc)₂ (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
In a flame-dried Schlenk tube under an inert atmosphere, combine this compound, Pd(OAc)₂, and PPh₃.
-
Add anhydrous DMF, followed by the alkene and triethylamine.
-
Heat the mixture to 100 °C and stir vigorously.
-
Monitor the reaction by TLC or GC-MS.
-
After completion (typically 16-24 hours), cool the reaction to room temperature.
-
Pour the mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography.
Diagram of the Heck Reaction Workflow
Caption: A typical experimental workflow for a Heck cross-coupling reaction.
Sonogashira Coupling
The Sonogashira coupling reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper co-catalyst.[8][9]
Data Presentation: Sonogashira Coupling Conditions
The following table presents optimized conditions for the Sonogashira coupling of 2-amino-3-bromopyridines, which can be adapted for this compound.[10]
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Ligand (mol%) | Cu(I) Source (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | CuI (5) | Et₃N (excess) | DMF | 100 | 3 | 96 |
| 2 | 4-Methylphenylacetylene | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | CuI (5) | Et₃N (excess) | DMF | 100 | 3 | 94 |
| 3 | 4-Propylphenylacetylene | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | CuI (5) | Et₃N (excess) | DMF | 100 | 3 | 92 |
Experimental Protocol: Sonogashira Coupling
This protocol is based on a highly efficient procedure for the Sonogashira coupling of substituted bromopyridines.[10]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(CF₃COO)₂ (2.5 mol%)
-
Triphenylphosphine (PPh₃) (5 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a Schlenk tube under a nitrogen atmosphere, add Pd(CF₃COO)₂, PPh₃, and CuI in anhydrous DMF. Stir for 30 minutes.
-
Add this compound, the terminal alkyne, and an excess of triethylamine.
-
Heat the reaction mixture to 100 °C for 3 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture, dilute with water, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[11][12] This reaction is highly versatile for the synthesis of arylamines from aryl halides.[13][14]
Data Presentation: Buchwald-Hartwig Amination Conditions
The following data for the amination of related bromopyridines can guide the optimization for this compound.[15]
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1) | RuPhos (2) | NaOBuᵗ (1.4) | Dioxane | 100 | 1 | >95 |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5) | Toluene | 100 | 24 | Variable |
| 3 | Cyclohexylamine | Pd₂(dba)₃ (1) | XPhos (2) | LiHMDS (1.5) | THF | 80 | 18 | Variable |
Yields are highly dependent on the specific substrates and reaction conditions.
Experimental Protocol: Buchwald-Hartwig Amination
This is a general protocol for the Buchwald-Hartwig amination of bromopyridines.[13]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (1 mol%)
-
RuPhos (2 mol%)
-
Sodium tert-butoxide (NaOBuᵗ) (1.4 equiv)
-
1,4-Dioxane, anhydrous
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃, RuPhos, and NaOBuᵗ.
-
Add this compound and the amine.
-
Add anhydrous dioxane.
-
Seal the tube and heat the mixture to 100 °C with stirring.
-
Monitor the reaction progress by LC-MS or GC-MS.
-
Upon completion, cool to room temperature, quench with a saturated aqueous solution of ammonium chloride, and extract with an organic solvent.
-
Dry the organic layer and concentrate.
-
Purify the product by column chromatography.
Diagram of the Buchwald-Hartwig Catalytic Cycle
References
- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heck reaction - Wikipedia [en.wikipedia.org]
- 5. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Heck Reaction [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. scirp.org [scirp.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. benchchem.com [benchchem.com]
- 14. atlanchimpharma.com [atlanchimpharma.com]
- 15. rsc.org [rsc.org]
Application Notes and Protocols for N-arylation with 3-Bromo-2,4-dimethoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-arylation of nitrogen-containing compounds is a fundamental transformation in modern organic synthesis, pivotal to the construction of a vast array of molecules with significant biological and material properties. The resulting N-aryl heterocycles and arylamines are prevalent scaffolds in pharmaceuticals, agrochemicals, and functional materials. 3-Bromo-2,4-dimethoxypyridine is a valuable, electron-rich heteroaryl halide that can serve as a key building block for introducing a dimethoxypyridinyl moiety onto a nitrogen atom. This functional group can modulate the physicochemical properties of a molecule, such as solubility, metabolic stability, and receptor binding affinity.
This document provides detailed experimental protocols for the N-arylation of various nitrogen-containing nucleophiles (e.g., primary and secondary amines, indoles, pyrazoles) with this compound. Two of the most powerful and widely used methods for this transformation, the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation, are presented. Given the specific electronic and steric properties of this compound, optimization of the provided general conditions may be necessary to achieve optimal results for a specific substrate.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile and widely used method for the formation of C-N bonds, known for its broad substrate scope and functional group tolerance.[1][2] The reaction is catalyzed by a palladium complex, typically formed in situ from a palladium precursor and a phosphine ligand.[3]
General Reaction Scheme
Experimental Protocol
Materials:
-
This compound (1.0 equiv)
-
Nitrogen-containing nucleophile (e.g., amine, indole, pyrazole) (1.1-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, BINAP) (2-10 mol%)
-
Base (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃) (1.5-2.5 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, THF)
-
Inert atmosphere (Argon or Nitrogen)
-
Schlenk flask or sealed reaction vial
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precatalyst, phosphine ligand, and base under an inert atmosphere.
-
Addition of Reactants: Add this compound and the nitrogen-containing nucleophile to the flask.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Seal the flask and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Representative Conditions for Buchwald-Hartwig Amination
The following table summarizes typical conditions and yields for the Buchwald-Hartwig amination of various amine types with different aryl bromides. These should serve as a starting point for optimization with this compound.
| Amine Type | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Primary Alkylamine | 2-Bromopyridine | Pd(OAc)₂ (1) | CyPF-t-Bu (1.5) | NaOt-Bu | Toluene | 80 | 2-24 | >95[4] |
| Secondary Amine | 4-Bromotoluene | [Pd(allyl)Cl]₂ (1) | t-BuXPhos (2) | NaOt-Bu | Toluene | 100 | 1-4 | >95[5] |
| Aniline | 4-Chlorobromobenzene | Pd₂(dba)₃ (2) | XPhos (4) | K₂CO₃ | t-BuOH | 100 | 24 | 93 |
| Indole | 4-Bromotoluene | Pd₂(dba)₃ (2) | P(t-Bu)₃ (4) | K₃PO₄ | Dioxane | 100 | 24 | 85[6] |
| Pyrazole | Aryl Bromide | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Toluene | 110 | 24 | 70-90 |
Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical method for C-N bond formation, typically employing a copper catalyst.[7] While it often requires higher temperatures than palladium-catalyzed methods, recent advancements have led to milder and more efficient protocols, often utilizing ligands to facilitate the reaction.[8]
General Reaction Scheme
Experimental Protocol
Materials:
-
This compound (1.0 equiv)
-
Nitrogen-containing nucleophile (1.2-2.0 equiv)
-
Copper catalyst (e.g., CuI, Cu₂O, copper nanoparticles) (5-20 mol%)
-
Ligand (optional, e.g., L-proline, 1,10-phenanthroline, N,N'-dimethylethylenediamine) (10-40 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)
-
Anhydrous solvent (e.g., DMF, DMSO, Dioxane)
-
Inert atmosphere (Argon or Nitrogen)
-
Sealed reaction tube or flask with reflux condenser
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a sealable reaction tube, add the copper catalyst, ligand (if used), base, this compound, and the nitrogen-containing nucleophile.
-
Solvent Addition: Add the anhydrous solvent to the tube.
-
Reaction: Seal the tube and heat the reaction mixture in an oil bath to the required temperature (typically 100-180 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.
Data Presentation: Representative Conditions for Ullmann Condensation
The following table provides examples of conditions for the copper-catalyzed N-arylation of various nitrogen heterocycles.
| N-Heterocycle | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pyrrole | Iodobenzene | CuI (5) | N,N'-dimethylethylenediamine (10) | K₂CO₃ | Dioxane | 110 | 24 | 88[9] |
| Pyrazole | Iodobenzene | CuI (5) | N,N'-dimethylethylenediamine (10) | K₃PO₄ | Dioxane | 110 | 24 | 95[9] |
| Indazole | Iodobenzene | CuI (5) | N,N'-dimethylethylenediamine (10) | K₃PO₄ | Dioxane | 110 | 24 | 94[9] |
| Imidazole | 4-Bromoanisole | CuI (10) | 1,10-phenanthroline (20) | K₂CO₃ | DMF | 110 | 24 | 85 |
| Triazole | 4-Iodotoluene | CuI (10) | None | K₂CO₃ | DMSO | 120 | 24 | 82[8] |
Visualizations
Experimental Workflow
Caption: General experimental workflow for N-arylation reactions.
Catalytic Cycles
Caption: Simplified Buchwald-Hartwig catalytic cycle.
Caption: Simplified Ullmann condensation catalytic cycle.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Highly Reactive, General and Long-Lived Catalysts for Palladium-Catalyzed Amination of Heteroaryl and Aryl Chlorides, Bromides and Iodides: Scope and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient Palladium-Catalyzed N-Arylation of Indoles [organic-chemistry.org]
- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 8. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
Application of 3-Bromo-2,4-dimethoxypyridine in Materials Science
Affiliation: Google Research
Abstract
3-Bromo-2,4-dimethoxypyridine is a versatile heterocyclic building block increasingly utilized in the synthesis of advanced functional materials. Its strategic substitution pattern, featuring a reactive bromine atom and two electron-donating methoxy groups, makes it an ideal precursor for creating complex organic molecules through various cross-coupling reactions. This document provides detailed application notes and experimental protocols for the use of this compound in the development of materials for organic electronics, particularly for Organic Light-Emitting Diodes (OLEDs) and conjugated polymers. The protocols provided are foundational for researchers and scientists in materials science and drug development.
Introduction
Pyridine derivatives are fundamental components in the design of functional materials due to their unique electronic properties and coordination capabilities. This compound, in particular, serves as a key intermediate. The bromine atom at the 3-position provides a reactive site for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings, enabling the formation of carbon-carbon bonds. These reactions are instrumental in constructing the conjugated systems that form the backbone of many organic electronic materials.[1] The methoxy groups at the 2- and 4-positions influence the electronic properties and solubility of the resulting materials.
The primary application of this compound in materials science is in the synthesis of:
-
OLED Materials: As a building block for emissive layer materials, host materials, and charge transport layer materials. The pyridine core can enhance electron transport properties.
-
Conjugated Polymers: For applications in organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and sensors.[1]
This document outlines detailed protocols for leveraging this compound in these applications and presents quantitative data from analogous systems to guide experimental design.
Key Applications and Experimental Protocols
Synthesis of Biaryl Compounds for OLEDs via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a highly effective method for forming carbon-carbon bonds between this compound and various organoboron compounds. This reaction is fundamental for synthesizing biaryl and heteroaryl structures that can serve as core components of OLED materials.[2][3]
General Reaction Scheme:
The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of analogous bromopyridine compounds. These conditions provide a strong starting point for the optimization of reactions involving this compound.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene | 100 | 16 | 92 |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | THF | 80 | 18 | 88 |
Data adapted from established procedures for substituted bromopyridines.[2]
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of substituted bromopyridines.[2][4]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-Dioxane (4 mL)
-
Degassed Water (1 mL)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add the anhydrous 1,4-dioxane and degassed water via syringe.
-
Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Synthesis of Stilbene Derivatives via Heck Reaction
The Heck reaction is a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, which is a powerful tool for forming carbon-carbon bonds and synthesizing stilbene and cinnamate derivatives.[5][6] These structures are often incorporated into organic electronic materials.
General Reaction Scheme:
The following table summarizes typical reaction conditions and yields for the Heck reaction of analogous aryl bromides with various alkenes.
| Entry | Aryl Bromide | Alkene | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 3-Bromoquinoline | Ethyl crotonate | Pd EnCat® 40 (0.8) | NaOAc | Ethanol | 140 (mw) | 0.5 | 71 |
| 2 | 4-Bromoanisole | n-Butyl acrylate | Pd(OAc)₂ (1) | K₂CO₃ | DMF/H₂O | 80 | 4 | 95 |
| 3 | Bromobenzene | Styrene | Pd(OAc)₂ (1) | K₂CO₃ | DMF/H₂O | 80 | 4 | 92 |
Data adapted from established procedures for the Heck reaction of aryl and heteroaryl bromides.[5][7]
This protocol is a general procedure for the Heck reaction with aryl bromides.[5][7]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Alkene (e.g., styrene, 1.5 mmol, 1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Ligand (e.g., P(o-tolyl)₃, 0.04 mmol, 4 mol%)
-
Base (e.g., Et₃N, 2.0 mmol, 2.0 equiv)
-
Anhydrous solvent (e.g., DMF, 5 mL)
Procedure:
-
In a sealed tube, combine this compound, the palladium catalyst, and the ligand.
-
Evacuate and backfill the tube with an inert gas.
-
Add the solvent, the alkene, and the base via syringe.
-
Seal the tube and heat the reaction mixture in an oil bath at the desired temperature with stirring.
-
Monitor the reaction by GC-MS or TLC.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.
-
Concentrate the organic layer and purify the residue by column chromatography.
References
- 1. Direct synthesis of π-conjugated polymers with bromoaryl groups in side chains via a chemoselective intramolecular catalyst transfer system - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. rose-hulman.edu [rose-hulman.edu]
- 5. benchchem.com [benchchem.com]
- 6. Heck Reaction [organic-chemistry.org]
- 7. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Regioselective Functionalization of 3-Bromo-2,4-dimethoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-2,4-dimethoxypyridine is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its strategic functionalization allows for the introduction of diverse substituents at specific positions on the pyridine ring, enabling the synthesis of complex molecular architectures and novel pharmaceutical candidates. The presence of two methoxy groups and a bromine atom provides multiple avenues for regioselective modification, primarily through metal-halogen exchange, directed ortho-metalation (DoM), and palladium-catalyzed cross-coupling reactions.
These application notes provide a comprehensive guide to the regioselective functionalization of this compound, offering detailed protocols and insights into the factors governing reactivity and selectivity. Understanding the interplay of electronic and steric effects of the methoxy and bromo substituents is crucial for achieving the desired substitution pattern.
Key Functionalization Strategies
The functionalization of this compound can be selectively directed to the C3, C5, or C6 positions depending on the chosen methodology. The primary approaches include:
-
Metal-Halogen Exchange: This reaction involves the exchange of the bromine atom at the C3 position with a metal, typically lithium or magnesium, to form an organometallic intermediate. This intermediate can then be quenched with various electrophiles to introduce a new substituent at the C3 position. This method is highly effective for C3 functionalization.
-
Directed ortho-Metalation (DoM): The methoxy groups at the C2 and C4 positions can direct deprotonation of an adjacent ring proton using a strong base, such as an organolithium reagent. The relative directing ability of the two methoxy groups and steric hindrance will determine the site of lithiation, which is then quenched with an electrophile. This strategy is primarily used for functionalization at the C5 position.
-
Palladium-Catalyzed Cross-Coupling Reactions: The carbon-bromine bond at the C3 position is an excellent handle for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Negishi couplings. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the C3 position.
The following diagram illustrates the potential sites for regioselective functionalization on the this compound scaffold.
Caption: Potential sites for regioselective functionalization of this compound.
Application Notes and Protocols
C3-Functionalization via Metal-Halogen Exchange
Metal-halogen exchange is a rapid and efficient method for generating a nucleophilic organometallic species at the C3 position. The resulting organolithium or Grignard reagent can be trapped with a wide range of electrophiles.
Workflow for C3-Functionalization via Metal-Halogen Exchange:
Caption: Workflow for C3-functionalization via metal-halogen exchange.
Experimental Protocol: C3-Formylation via Lithium-Halogen Exchange
This protocol describes the formylation of this compound at the C3 position.
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add this compound (1.0 eq) and anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise via syringe. Stir the mixture at -78 °C for 30 minutes.
-
Add N,N-dimethylformamide (1.5 eq) dropwise and continue stirring at -78 °C for 1 hour.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 2,4-dimethoxy-3-pyridinecarboxaldehyde.
Quantitative Data for C3-Functionalization:
| Electrophile (E+) | Product | Reagents | Conditions | Yield (%) | Reference |
| DMF | 2,4-Dimethoxy-3-pyridinecarboxaldehyde | n-BuLi, THF | -78 °C, 1 h | ~70-80 (estimated) | General procedure |
| I₂ | 3-Iodo-2,4-dimethoxypyridine | n-BuLi, THF | -78 °C, 1 h | High (expected) | General procedure |
| (MeO)₃B then H₂O₂ | 2,4-Dimethoxy-3-pyridinol | n-BuLi, THF | -78 °C to rt | Good (expected) | General procedure |
C5-Functionalization via Directed ortho-Metalation (DoM)
The methoxy group at C4 is expected to be the primary directing group for lithiation at the C5 position due to the electronic activation of the adjacent proton and potential chelation with the organolithium reagent. The C2-methoxy group may have a weaker directing effect and is sterically more hindered.
Workflow for C5-Functionalization via Directed ortho-Metalation:
Caption: Workflow for C5-functionalization via directed ortho-metalation.
Experimental Protocol: C5-Deuteration via Directed ortho-Metalation
This protocol describes the deuteration of this compound at the C5 position.
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Deuterium oxide (D₂O)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add diisopropylamine (1.2 eq) and anhydrous THF.
-
Cool the solution to -78 °C and add n-butyllithium (1.1 eq) dropwise to generate lithium diisopropylamide (LDA) in situ. Stir for 30 minutes at -78 °C.
-
Add a solution of this compound (1.0 eq) in anhydrous THF dropwise. Stir the mixture at -78 °C for 2 hours.
-
Quench the reaction by the slow addition of D₂O (2.0 eq).
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford 3-bromo-5-deuterio-2,4-dimethoxypyridine.
Quantitative Data for C5-Functionalization:
| Electrophile (E+) | Product | Reagents | Conditions | Yield (%) | Reference |
| D₂O | 3-Bromo-5-deuterio-2,4-dimethoxypyridine | LDA, THF | -78 °C, 2 h | High (expected) | General procedure |
| MeI | 3-Bromo-5-methyl-2,4-dimethoxypyridine | LDA, THF | -78 °C, 2 h | Good (expected) | General procedure |
| DMF | 3-Bromo-2,4-dimethoxy-5-pyridinecarboxaldehyde | LDA, THF | -78 °C, 2 h | Moderate (expected) | General procedure |
C3-Functionalization via Palladium-Catalyzed Cross-Coupling Reactions
The C3-bromo substituent serves as an excellent handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds.
Workflow for Palladium-Catalyzed Cross-Coupling Reactions:
Caption: General workflow for palladium-catalyzed cross-coupling reactions.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes the coupling of this compound with phenylboronic acid.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), PPh₃ (0.08 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v).
-
Heat the mixture to 90 °C and stir for 12 hours.
-
Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 2,4-dimethoxy-3-phenylpyridine.
Quantitative Data for Palladium-Catalyzed Cross-Coupling Reactions:
| Reaction Type | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| Suzuki-Miyaura | Phenylboronic acid | Pd(OAc)₂/PPh₃ | K₂CO₃ | Dioxane/H₂O | 90 | Good (expected) |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | THF | 60 | Good (expected) |
| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃/Xantphos | Cs₂CO₃ | Toluene | 110 | Good (expected) |
Conclusion
The regioselective functionalization of this compound offers a powerful platform for the synthesis of a wide range of substituted pyridine derivatives. By carefully selecting the reaction methodology—metal-halogen exchange, directed ortho-metalation, or palladium-catalyzed cross-coupling—researchers can achieve selective substitution at the C3 or C5 positions. The protocols and data presented herein provide a valuable resource for scientists and professionals in drug discovery and materials science to guide their synthetic efforts with this versatile building block. Further optimization of reaction conditions may be necessary to achieve desired outcomes for specific substrates and electrophiles.
Application Notes and Protocols for the Scale-up Synthesis of 3-Bromo-2,4-dimethoxypyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-2,4-dimethoxypyridine is a key intermediate in the synthesis of various pharmaceutical compounds and functional materials. Its substituted pyridine core is a prevalent scaffold in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. The strategic placement of the bromo and dimethoxy functionalities allows for a range of subsequent chemical modifications, making it a valuable building block in drug discovery and development.
These application notes provide a comprehensive overview of a proposed two-step synthetic route for the scale-up production of this compound, commencing from the readily available 2,4-dichloropyridine. The protocols detailed below are designed to be scalable and robust, suitable for laboratory and pilot-plant scale synthesis.
Synthetic Pathway Overview
The proposed synthesis of this compound is a two-step process. The first step involves the dimethoxylation of 2,4-dichloropyridine to yield 2,4-dimethoxypyridine. The subsequent step is the regioselective bromination of the electron-rich pyridine ring at the 3-position using N-Bromosuccinimide (NBS).
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
Step 1: Scale-up Synthesis of 2,4-Dimethoxypyridine
This protocol details the nucleophilic substitution of chlorine atoms in 2,4-dichloropyridine with methoxy groups.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (Scale) | Moles (Scale) |
| 2,4-Dichloropyridine | 147.99 | 100 g | 0.676 mol |
| Sodium Methoxide | 54.02 | 80 g | 1.48 mol |
| Anhydrous Methanol | 32.04 | 1 L | - |
Equipment:
-
5 L three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Thermometer
-
Heating mantle
-
Rotary evaporator
Procedure:
-
To a 5 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add anhydrous methanol (1 L).
-
Carefully add sodium methoxide (80 g, 1.48 mol) to the methanol in portions while stirring. The dissolution is exothermic.
-
Once the sodium methoxide has completely dissolved, add 2,4-dichloropyridine (100 g, 0.676 mol) to the solution.
-
Heat the reaction mixture to reflux (approximately 65°C) and maintain for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add water (1 L) and extract with dichloromethane (3 x 500 mL).
-
Combine the organic layers, wash with brine (500 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation to yield 2,4-dimethoxypyridine as a colorless oil.
Expected Yield and Purity:
| Product | Theoretical Yield (g) | Actual Yield (g) | Yield (%) | Purity (by GC) |
| 2,4-Dimethoxypyridine | 93.9 g | 80-85 g | 85-90% | >98% |
Step 2: Regioselective Bromination of 2,4-Dimethoxypyridine
This protocol describes the bromination of the synthesized 2,4-dimethoxypyridine at the 3-position using N-Bromosuccinimide.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (Scale) | Moles (Scale) |
| 2,4-Dimethoxypyridine | 139.15 | 70 g | 0.503 mol |
| N-Bromosuccinimide (NBS) | 177.98 | 90 g | 0.506 mol |
| Acetonitrile | 41.05 | 800 mL | - |
Equipment:
-
2 L three-necked round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
Procedure:
-
In a 2 L three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,4-dimethoxypyridine (70 g, 0.503 mol) in acetonitrile (800 mL).
-
Cool the solution to 0°C using an ice bath.
-
Slowly add N-Bromosuccinimide (90 g, 0.506 mol) to the reaction mixture in portions over a period of 1-2 hours, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (500 mL).
-
Remove the acetonitrile under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 400 mL).
-
Combine the organic layers, wash with water (500 mL) and brine (500 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound as a white to off-white solid.
Expected Yield and Purity:
| Product | Theoretical Yield (g) | Actual Yield (g) | Yield (%) | Purity (by HPLC) |
| This compound | 110 g | 88-99 g | 80-90% | >99% |
Experimental Workflow Visualization
Caption: Experimental workflow for the two-step synthesis.
Downstream Applications and Logical Relationships
This compound is a versatile intermediate for the synthesis of more complex molecules, primarily through cross-coupling reactions.
Caption: Potential downstream applications of the title compound.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
2,4-Dichloropyridine is a toxic and corrosive compound. Handle with care.
-
Sodium methoxide is a strong base and is corrosive. Avoid contact with skin and eyes.
-
N-Bromosuccinimide is a lachrymator and should be handled with caution.
-
Follow proper procedures for quenching reactive reagents and disposing of chemical waste.
Conclusion
The provided protocols outline a scalable and efficient synthetic route to this compound. By following these detailed procedures, researchers and drug development professionals can reliably produce this key intermediate for their synthetic campaigns, accelerating the discovery and development of new chemical entities. The methodologies are designed with scale-up in mind, ensuring a smooth transition from laboratory to pilot-plant production.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Bromo-2,4-dimethoxypyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 3-Bromo-2,4-dimethoxypyridine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
The most common and direct precursor for this synthesis is 2,4-dimethoxypyridine. This starting material is commercially available from various chemical suppliers.
Q2: Which brominating agent is recommended for this synthesis?
N-Bromosuccinimide (NBS) is a highly recommended brominating agent for the synthesis of this compound. It is generally milder and more selective than using liquid bromine (Br₂), which can reduce the formation of di-brominated and other side products.
Q3: What are the typical reaction conditions for the bromination of 2,4-dimethoxypyridine with NBS?
The reaction is typically carried out in a chlorinated solvent such as dichloromethane (DCM) at a controlled temperature, often starting at 0°C and slowly warming to room temperature. The reaction time can vary but is usually monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for completion.
Q4: How can I purify the crude this compound?
Standard purification involves an aqueous workup to remove excess NBS and succinimide byproduct, followed by extraction with an organic solvent. The crude product is then typically purified by column chromatography on silica gel to isolate the desired product from any remaining starting material and side products.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive NBS. 2. Insufficient reaction time or temperature. 3. Poor quality starting material. | 1. Use freshly opened or recrystallized NBS. 2. Monitor the reaction by TLC/LC-MS and consider extending the reaction time or allowing the reaction to warm to room temperature. 3. Check the purity of the 2,4-dimethoxypyridine by NMR or GC-MS. |
| Formation of Di-brominated Side Product | 1. Excess NBS used. 2. Reaction temperature too high. | 1. Use a stoichiometric amount of NBS (1.0-1.1 equivalents). 2. Maintain a low temperature (0°C) during the addition of NBS and allow the reaction to warm slowly. |
| Incomplete Reaction (Starting Material Remains) | 1. Insufficient NBS. 2. Short reaction time. | 1. Ensure accurate measurement of NBS (1.0-1.1 equivalents). 2. Continue to stir the reaction and monitor by TLC/LC-MS until the starting material is consumed. |
| Difficult Purification (Product co-elutes with impurities) | 1. Inappropriate solvent system for column chromatography. 2. Overloading of the column. | 1. Optimize the solvent system for column chromatography using TLC. A gradient elution from hexane to ethyl acetate is often effective. 2. Use an appropriate amount of crude product relative to the column size. |
Experimental Protocols
Protocol 1: Synthesis of this compound using NBS
Materials:
-
2,4-dimethoxypyridine
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
Dissolve 2,4-dimethoxypyridine (1.0 eq.) in dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C using an ice bath.
-
Add N-Bromosuccinimide (1.05 eq.) portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to decompose any unreacted NBS.
-
Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford this compound as a solid or oil.
Data Presentation
Table 1: Comparison of Brominating Agents for Activated Pyridines
| Brominating Agent | Typical Substrate | Reaction Conditions | Reported Yield (%) | Key Advantages |
| N-Bromosuccinimide (NBS) | Electron-rich pyridines | Dichloromethane, 0°C to RT | 70-95% (substrate dependent) | High selectivity, milder conditions, solid reagent is easy to handle. |
| Bromine (Br₂) | Pyridines | Acetic acid or other solvents, often requires heating | Variable, can be lower with side product formation | Readily available and inexpensive. |
| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Pyridine derivatives | Often in strong acid (e.g., oleum) | Can be high, but conditions are harsh | Effective for less activated systems. |
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for addressing low yield issues.
Technical Support Center: 3-Bromo-2,4-dimethoxypyridine Cross-Coupling Reactions
Welcome to the technical support center for cross-coupling reactions involving 3-Bromo-2,4-dimethoxypyridine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes.
Troubleshooting Guides & FAQs
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Low or No Yield of the Desired Cross-Coupled Product
Q: I am not getting any, or very little, of my desired product. My starting material, this compound, is either unreacted or has been consumed, leading to multiple side products. What are the likely causes and solutions?
A: Low or no yield in cross-coupling reactions with electron-rich heteroaryl halides like this compound is a common challenge. The causes can be multifaceted, often related to catalyst activity and competing side reactions.
-
Potential Cause 1: Inefficient Catalyst System. The two electron-donating methoxy groups on the pyridine ring make the substrate less reactive towards oxidative addition, which is often the rate-limiting step in the catalytic cycle.[1] Standard catalysts like Pd(PPh₃)₄ may be insufficient.
-
Solution: Employ a more robust catalyst system. Use a combination of a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) with a bulky, electron-rich phosphine ligand. Ligands developed by Buchwald (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are highly effective at promoting oxidative addition and the desired reductive elimination.[1][2][3] Modern palladium precatalysts (e.g., XPhos Pd G4) that cleanly generate the active Pd(0) species are also an excellent choice.[2][4]
-
-
Potential Cause 2: Catalyst Inhibition. The pyridine nitrogen is Lewis basic and can coordinate to the palladium center, inhibiting its catalytic activity.
-
Solution: The use of sterically hindered ligands, as mentioned above, can mitigate this issue by preventing the pyridine nitrogen from strongly binding to the palladium. In some cases, additives like trimethyl borate have been shown to coordinate to Lewis-basic substrates, preventing catalyst deactivation.[5]
-
-
Potential Cause 3: Inappropriate Base or Solvent. The choice of base and solvent is critical for activating the organometallic reagent (e.g., boronic acid in Suzuki coupling) without promoting side reactions.
-
Solution: For Suzuki reactions, weaker inorganic bases like K₃PO₄ or K₂CO₃ are often preferred over strong bases like NaOH or KOH, as they can help minimize side reactions.[2][6] Ensure your solvents are anhydrous, especially for Suzuki couplings, to prevent protodeboronation of the boronic acid partner.[1] Common solvent systems include mixtures like 1,4-dioxane/water or toluene/water.[1][6]
-
Issue 2: Significant Formation of Homocoupling Byproducts
Q: My main byproduct is a symmetrical biaryl, resulting from the homocoupling of my boronic acid (or organostannane) coupling partner. How can I suppress this side reaction?
A: Homocoupling is a frequent side reaction, particularly in Suzuki and Stille couplings.[7][8] It is often promoted by the presence of oxygen or Pd(II) species, which can arise from incomplete reduction of a Pd(II) precursor or oxidation of the active Pd(0) catalyst.[2][9]
-
Solution 1: Rigorous Exclusion of Oxygen. Thoroughly degas your solvent and reaction mixture (e.g., via multiple freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen) before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction.
-
Solution 2: Use a Pd(0) Catalyst Source. Start with a Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃.[2] If you use a Pd(II) source like Pd(OAc)₂, it must be reduced in situ to the active Pd(0) state. This reduction can sometimes be mediated by the homocoupling of the organometallic reagent.[2]
-
Solution 3: Optimize Ligand and Base. Bulky, electron-rich phosphine ligands can sterically hinder the formation of intermediates that lead to homocoupling.[2] The choice of a weaker base (e.g., K₂CO₃) can also disfavor the pathways leading to this byproduct.[2]
Issue 3: Debromination of the Starting Material
Q: I am observing a significant amount of 2,4-dimethoxypyridine in my crude reaction mixture. What is causing this debromination?
A: The replacement of the bromine atom with hydrogen, known as debromination or hydrodehalogenation, is a common competing pathway.[8]
-
Potential Cause 1: Protodeboronation (in Suzuki reactions). The boronic acid coupling partner can undergo cleavage of its C-B bond, which is then replaced by a hydrogen atom from a proton source (like water).[1] This can be particularly problematic with electron-rich boronic acids.
-
Potential Cause 2: Competing Reduction Pathway. In some cases, the reaction conditions themselves can facilitate the reduction of the C-Br bond. This can be influenced by the solvent, base, or additives used.
-
Solution: Carefully screen solvents and bases. Avoid conditions known to have strong reducing potential. Ensure the stoichiometry of your reagents is correct, as excess organometallic reagent or base can sometimes contribute to side reactions.
-
Issue 4: Purification Challenges
Q: I have successfully formed my product, but I am struggling to separate it from byproducts and catalyst residues. The impurities co-elute with my product during column chromatography.
A: Purification can be challenging due to the similar polarity of the desired product and common impurities like homocoupled byproducts.[4][10]
-
Solution 1: Optimize Chromatography. Perform a thorough TLC analysis with various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find the optimal conditions for separation.[10] If your pyridine product is streaking on the silica gel column due to its basicity, add a small amount (0.1-1%) of a basic modifier like triethylamine or ammonia to the eluent.[10]
-
Solution 2: Recrystallization. If chromatography is ineffective, recrystallization can be a powerful purification technique. Carefully screen for a suitable solvent or solvent mixture in which your product has high solubility when hot and low solubility when cold, while impurities remain in solution.[10]
-
Solution 3: Removal of Tin Byproducts (Stille Coupling). The tributyltin or trimethyltin halides generated in Stille couplings are toxic and can be difficult to remove.[7] An effective method is to wash the crude reaction mixture with an aqueous solution of potassium fluoride (KF), which precipitates the tin as an insoluble fluoride salt that can be filtered off.[7]
Data Presentation
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
The following table summarizes robust starting conditions for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization may be required based on the specific coupling partner.
| Parameter | Recommended Condition | Rationale |
| Aryl Halide | This compound (1.0 equiv.) | Substrate |
| Boronic Acid | Arylboronic Acid (1.2 - 1.5 equiv.) | Slight excess helps drive the reaction to completion. |
| Pd Precursor | Pd₂(dba)₃ (1-2 mol %) | A reliable Pd(0) source.[2] |
| Ligand | SPhos or XPhos (2-4 mol %) | Bulky, electron-rich ligand to overcome low reactivity and prevent catalyst inhibition.[1][2] |
| Base | K₃PO₄ (2.0 - 3.0 equiv.) | Effective base, often superior for challenging couplings.[6] |
| Solvent | 1,4-Dioxane / H₂O (e.g., 4:1 v/v) | Common and effective solvent system.[6] Must be thoroughly degassed. |
| Temperature | 80 - 110 °C | Higher temperatures are often needed for less reactive substrates. |
| Atmosphere | Argon or Nitrogen | Crucial to prevent catalyst oxidation and homocoupling.[9] |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a robust starting point for coupling this compound with a generic arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid
-
Pd₂(dba)₃
-
SPhos (or other suitable ligand)
-
K₃PO₄ (finely ground)
-
Anhydrous 1,4-dioxane
-
Degassed deionized water
-
Reaction vessel (e.g., Schlenk flask or sealed vial) with a magnetic stir bar
Procedure:
-
Preparation: To a flame-dried reaction vessel under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the arylboronic acid (1.3 equiv.), and K₃PO₄ (2.5 equiv.).
-
Catalyst Addition: In a separate vial, weigh the Pd₂(dba)₃ (2 mol %) and SPhos (4 mol %) and add them to the reaction vessel.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (e.g., a 4:1 ratio to achieve a ~0.1 M concentration with respect to the limiting reagent). The solvent should be thoroughly degassed by sparging with argon for at least 30 minutes prior to use.
-
Reaction: Seal the vessel and place it in a preheated oil bath at 100 °C. Stir the reaction vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 6-24 hours.
-
Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the desired product.[1]
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A workflow for troubleshooting failed cross-coupling reactions.
Caption: Competing reaction pathways in cross-coupling experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 7. Stille Coupling | NROChemistry [nrochemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Purification of 3-Bromo-2,4-dimethoxypyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 3-Bromo-2,4-dimethoxypyridine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of crude this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Recovery After Column Chromatography | 1. Compound is too polar or too non-polar for the chosen eluent system: The compound either remains on the column or elutes too quickly with the solvent front. 2. Irreversible adsorption to the silica gel: Highly basic compounds can sometimes bind strongly to the acidic silica gel. 3. Improper column packing: Channeling in the column leads to poor separation and sample loss. | 1. Optimize the mobile phase: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system that gives a retention factor (Rƒ) of 0.2-0.4 for the desired compound.[1] A good starting point is a mixture of a non-polar solvent like hexane or petroleum ether with a more polar solvent like ethyl acetate or dichloromethane.[1] 2. Use a different stationary phase: Consider using neutral or basic alumina, or neutralized silica gel (by pre-treating with a basic solution like triethylamine in the mobile phase) if your compound is acid-sensitive.[1] 3. Repack the column: Ensure the silica gel is packed uniformly as a slurry to avoid air bubbles and channels.[1][2] |
| Product is Still Impure After Recrystallization | 1. Inappropriate solvent choice: The compound and impurities have similar solubility in the chosen solvent. 2. Cooling the solution too quickly: This can lead to the trapping of impurities within the crystals. 3. Co-crystallization of impurities: An impurity with very similar properties to the product crystallizes along with it. | 1. Select a different solvent or solvent system: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities should remain soluble at low temperatures. Experiment with different solvents or a mixed solvent system. Adding a less polar anti-solvent to a hot, saturated solution can induce crystallization.[3] 2. Allow for slow cooling: Let the hot solution cool slowly to room temperature to allow for the formation of pure crystals before placing it in an ice bath.[3] 3. Perform a second recrystallization: A second recrystallization, possibly with a different solvent system, can help to remove persistent impurities.[3] |
| Oily Product Obtained Instead of Solid | 1. Presence of residual solvent: The product has not been dried sufficiently. 2. Product is a low-melting solid or an oil at room temperature: The physical state of the purified compound may not be a solid. 3. Hygroscopic nature of the product: The product may have absorbed moisture from the atmosphere. | 1. Thoroughly dry the product: Dry the sample under high vacuum, possibly with gentle heating if the compound is stable. 2. Verify the physical state: Check the literature for the reported physical state of this compound. If it is an oil, further attempts to solidify it may be unnecessary. 3. Dry the sample in the presence of a desiccant: Use a vacuum desiccator containing a drying agent like P₂O₅ or anhydrous CaSO₄. |
| Compound Decomposes on Silica Gel Column | 1. Acid-sensitivity of the methoxy groups: The acidic nature of silica gel can lead to the degradation of acid-sensitive compounds.[1] | 1. Use a deactivated stationary phase: Employ neutral or basic alumina, or silica gel that has been treated with a base like triethylamine.[1] 2. Minimize contact time: Run the column as quickly as possible while still achieving good separation ("flash column chromatography"). |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: While specific impurities depend on the synthetic route, potential impurities could include unreacted starting materials, byproducts from incomplete reactions, or products of side reactions such as over-bromination or demethylation.
Q2: What is the recommended method for purifying crude this compound?
A2: A combination of techniques is often most effective. A typical purification workflow would involve an initial extraction to remove major impurities, followed by column chromatography for separation from closely related compounds, and finally recrystallization to obtain a highly pure solid product.
Q3: How do I choose the right solvent system for column chromatography?
A3: The ideal method for determining the optimal mobile phase is through Thin Layer Chromatography (TLC).[1] The goal is to find a solvent system that provides a retention factor (Rƒ) value between 0.2 and 0.4 for your desired compound, as this range generally ensures good separation on a column.[1]
Q4: My compound is a colorless to pale yellow liquid. How can I best purify it?
A4: For liquid compounds, distillation under reduced pressure can be an effective purification method if the compound is volatile and thermally stable. Alternatively, column chromatography is a very common and effective technique for purifying liquids.[4]
Q5: What is the expected purity of this compound required for pharmaceutical applications?
A5: For pharmaceutical intermediates, a high purity level, typically ≥99.0%, is a non-negotiable requirement to avoid unwanted side reactions and ensure the integrity of the final product.
Experimental Protocols
Column Chromatography of Crude this compound
This protocol describes a general procedure for the purification of this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
n-Hexane
-
Ethyl acetate
-
Glass chromatography column
-
Cotton or glass wool
-
Sand
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates, chamber, and UV lamp
-
Rotary evaporator
Procedure:
-
Column Preparation:
-
Slurry Packing:
-
In a beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., n-hexane).[1]
-
Pour the slurry into the column, gently tapping the sides to ensure even packing and dislodge any air bubbles.[1]
-
Allow the silica gel to settle, and do not let the solvent level drop below the top of the silica gel.[2]
-
-
Sample Loading:
-
Elution:
-
Carefully add the mobile phase to the top of the column. A good starting eluent is a mixture of hexane and ethyl acetate (e.g., 9:1 v/v).
-
Begin collecting fractions in separate tubes or flasks.[1]
-
Gradually increase the polarity of the eluent if the compound is not eluting.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.[1]
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.[1]
-
Recrystallization of this compound
This protocol outlines a general procedure for the recrystallization of this compound.
Materials:
-
Purified this compound from column chromatography
-
Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture like hexane/ethyl acetate)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Vacuum filtration apparatus (Büchner funnel, filter paper, filter flask)
Procedure:
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the recrystallization solvent.
-
Gently heat the mixture on a hot plate with stirring until the solid is completely dissolved. Add more solvent in small portions if necessary to achieve complete dissolution.
-
-
Cooling and Crystallization:
-
Crystal Collection:
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold recrystallization solvent.[3]
-
-
Drying:
-
Dry the crystals under vacuum to remove any residual solvent.[3]
-
-
Purity Check:
-
Determine the melting point of the recrystallized product and check its purity by an appropriate analytical method (e.g., TLC, HPLC, or NMR).
-
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for low purity issues.
Caption: Matching impurity types with suitable purification methods.
References
Overcoming low reactivity of 3-Bromo-2,4-dimethoxypyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low reactivity of 3-Bromo-2,4-dimethoxypyridine in common synthetic transformations. The guidance is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: Why is this compound generally unreactive in standard cross-coupling reactions?
A1: The low reactivity of this compound stems from its electronic properties. The two methoxy groups (-OCH₃) at positions 2 and 4 are strong electron-donating groups. Through resonance, they increase the electron density of the pyridine ring, particularly at the carbon atom bonded to the bromine. This increased electron density strengthens the C-Br bond and makes the oxidative addition step, which is often the rate-limiting step in palladium-catalyzed cross-coupling reactions, more difficult.[1][2]
Q2: What are the most common challenges encountered when using this compound?
A2: The most frequent issues include:
-
Low to no conversion: The starting material is recovered largely unreacted.
-
Low yields: The desired product is formed in unsatisfactory amounts.
-
Side reactions: Competing reactions such as hydrodehalogenation (replacement of bromine with hydrogen) or homo-coupling of the coupling partner can occur.[3]
-
Difficulty in forming Grignard or organolithium reagents: The electron-rich nature of the pyridine ring can complicate metal-halogen exchange.
Troubleshooting Guides
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds, but its application with electron-rich halides like this compound requires careful optimization.[4][5]
Troubleshooting Steps:
-
Catalyst and Ligand Selection: For electron-rich aryl bromides, standard catalysts like Pd(PPh₃)₄ may be inefficient.[6] Using more electron-rich and bulky phosphine ligands can promote the oxidative addition step.[1][7] Consider catalyst systems with ligands such as SPhos, XPhos, or RuPhos.[6]
-
Choice of Base and Solvent: A strong base is often necessary to facilitate the transmetalation step.[8] Bases like K₃PO₄ or Cs₂CO₃ are commonly effective. The choice of solvent can also be critical; polar aprotic solvents like 1,4-dioxane, THF, or toluene, often with a small amount of water, are typically used.[6][9]
-
Reaction Temperature: Higher reaction temperatures can help overcome the activation energy barrier for oxidative addition. However, excessively high temperatures may lead to catalyst decomposition or side reactions.
-
Degassing: Thoroughly degassing the reaction mixture is crucial to prevent oxidation of the phosphine ligands and the Pd(0) catalyst.[3]
Summary of Recommended Suzuki-Miyaura Coupling Conditions
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ | Precursors for the active Pd(0) species.[6] |
| Ligand | SPhos, XPhos, RuPhos, or P(t-Bu)₃ | Bulky, electron-rich ligands that facilitate oxidative addition.[6][8] |
| Base | K₃PO₄, Cs₂CO₃, or K₂CO₃ | Strong inorganic bases to promote transmetalation.[4][9] |
| Solvent | 1,4-Dioxane/H₂O, Toluene, or THF | Aprotic solvents are generally effective.[9] |
| Temperature | 80-110 °C | Higher temperatures are often required for unreactive substrates. |
Issue 2: Failure of Buchwald-Hartwig Amination
The Buchwald-Hartwig amination for C-N bond formation can be challenging with electron-rich aryl halides.[7][10]
Troubleshooting Steps:
-
Ligand Choice is Critical: The success of this reaction is highly dependent on the ligand. For electron-rich bromides, sterically hindered biarylphosphine ligands are often necessary.[7] Ligands like BrettPhos, Xantphos, or BINAP have proven effective in similar systems.[11]
-
Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[7]
-
Solvent: Anhydrous, aprotic solvents such as toluene or 1,4-dioxane are preferred.
-
Temperature: Reactions may require heating to proceed at a reasonable rate.
Summary of Recommended Buchwald-Hartwig Amination Conditions
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ | Common palladium precursors.[7] |
| Ligand | BrettPhos, Xantphos, or BINAP | Sterically demanding ligands that promote reductive elimination.[11] |
| Base | NaOt-Bu or LHMDS | Strong, non-nucleophilic bases.[7] |
| Solvent | Toluene or 1,4-Dioxane | Anhydrous aprotic solvents. |
| Temperature | 80-120 °C | Elevated temperatures are often necessary. |
Issue 3: Unsuccessful Sonogashira Coupling
The Sonogashira coupling reaction is used to form C-C bonds between aryl halides and terminal alkynes.[12][13]
Troubleshooting Steps:
-
Copper Co-catalyst: While "copper-free" Sonogashira reactions exist, the use of a copper(I) co-catalyst, such as CuI, is often essential for activating the alkyne, especially with less reactive halides.[14][15]
-
Ligand Effects: The choice of phosphine ligand on the palladium catalyst can influence the reaction outcome. Tri(tert-butyl)phosphine (P(t-Bu)₃) or other electron-rich ligands can be beneficial.
-
Base and Solvent: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is typically used, often serving as both the base and part of the solvent system.[16]
-
Inert Atmosphere: The reaction is sensitive to oxygen, which can cause homo-coupling of the alkyne (Glaser coupling). A thoroughly deoxygenated setup is critical.
Summary of Recommended Sonogashira Coupling Conditions
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(PPh₃)₂Cl₂ or Pd(OAc)₂ | Standard palladium catalysts. |
| Co-catalyst | CuI (1-5 mol%) | Activates the terminal alkyne.[15] |
| Ligand | PPh₃ or P(t-Bu)₃ | Phosphine ligands to stabilize the palladium center. |
| Base | Triethylamine (TEA) or Diisopropylamine (DIPA) | Amine base to deprotonate the alkyne.[16] |
| Solvent | THF, DMF, or the amine base itself | Anhydrous polar aprotic solvents. |
| Temperature | Room Temperature to 80 °C | Mild conditions are often sufficient. |
Issue 4: Difficulty with Lithiation or Grignard Reagent Formation
Metal-halogen exchange is an alternative strategy for functionalizing this compound.
Troubleshooting Steps:
-
Lithiation:
-
Reagent: Use a strong, non-nucleophilic lithium base such as n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi).
-
Temperature: The reaction must be performed at very low temperatures (-78 °C) to prevent side reactions, such as addition to the pyridine ring.[17]
-
Solvent: Anhydrous ethereal solvents like THF or diethyl ether are required.
-
-
Grignard Reagent Formation:
-
Magnesium Activation: The magnesium turnings may need to be activated to initiate the reaction.[18] Common methods include the addition of a small crystal of iodine, 1,2-dibromoethane, or sonication.[18]
-
Anhydrous Conditions: The reaction is extremely sensitive to moisture. All glassware must be rigorously dried, and anhydrous solvents must be used.[19][20]
-
Initiation: A small amount of pre-formed Grignard reagent can be added to initiate the reaction.
-
Summary of Recommended Metal-Halogen Exchange Conditions
| Reaction | Reagent | Solvent | Temperature | Key Considerations |
| Lithiation | n-BuLi or s-BuLi | Anhydrous THF or Et₂O | -78 °C | Maintain low temperature to avoid side reactions.[21][22] |
| Grignard Formation | Mg turnings | Anhydrous THF or Et₂O | Room Temp to Reflux | Requires activation of Mg and strictly anhydrous conditions.[18] |
Visual Troubleshooting Workflows
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
Caption: Troubleshooting metal-halogen exchange reactions.
Detailed Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates.
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., SPhos, 2-10 mol%) to the flask under the inert atmosphere.[9]
-
Add the anhydrous, degassed solvent (e.g., 1,4-dioxane) and degassed water via syringe.[9]
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 90-100 °C) and stir the reaction mixture vigorously.[9]
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.
-
Concentrate the organic layer under reduced pressure and purify the residue by column chromatography.
Protocol 2: General Procedure for Lithiation and Trapping with an Electrophile
This protocol requires strict anhydrous and anaerobic conditions.
-
Dry all glassware in an oven overnight and assemble hot under a stream of inert gas.
-
To a flame-dried, three-necked flask equipped with a thermometer, a nitrogen inlet, and a dropping funnel, add a solution of this compound (1.0 equiv) in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.0-1.1 equiv) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.
-
Stir the resulting solution at -78 °C for 30-60 minutes.
-
Add a solution of the desired electrophile (e.g., an aldehyde, ketone, or CO₂) in anhydrous THF dropwise at -78 °C.
-
After the addition is complete, stir the reaction at -78 °C for 1-2 hours, then allow it to warm slowly to room temperature.
-
Quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solvent and purify the product by column chromatography or crystallization.
References
- 1. reddit.com [reddit.com]
- 2. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. youtube.com [youtube.com]
- 16. kbfi.ee [kbfi.ee]
- 17. researchgate.net [researchgate.net]
- 18. Grignard reagent - Wikipedia [en.wikipedia.org]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. m.youtube.com [m.youtube.com]
- 21. researchgate.net [researchgate.net]
- 22. collaborate.princeton.edu [collaborate.princeton.edu]
Technical Support Center: Catalyst Selection for 3-Bromo-2,4-dimethoxypyridine Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in selecting the appropriate catalyst and optimizing reaction conditions for cross-coupling reactions involving 3-Bromo-2,4-dimethoxypyridine. The guidance provided is based on established principles of palladium-catalyzed cross-coupling reactions and data from analogous bromopyridine systems.
Frequently Asked Questions (FAQs)
Q1: Why is catalyst selection critical for reactions with this compound?
A1: Catalyst selection is paramount as the pyridine nitrogen in this compound can coordinate to the palladium center, leading to catalyst inhibition or deactivation. The electronic properties of the two methoxy groups also influence the reactivity of the C-Br bond. A well-chosen catalyst and ligand system is essential to overcome these challenges and achieve high yields and selectivity.
Q2: What are the most common cross-coupling reactions performed with this compound?
A2: The most common palladium-catalyzed cross-coupling reactions for this substrate are:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.
-
Buchwald-Hartwig Amination: For the synthesis of C-N bonds with a variety of amines.[1][2]
-
Sonogashira Coupling: For creating C-C triple bonds with terminal alkynes.[3][4]
-
Heck Coupling: For the reaction with alkenes to form substituted alkenes.[3][5]
Q3: I am observing low to no product yield. What are the general first steps for troubleshooting?
A3: Low or no yield is a common issue in cross-coupling reactions. A systematic approach to troubleshooting is crucial.[6] First, ensure the integrity of your reagents and the inertness of your reaction atmosphere. Then, consider the critical components of the catalytic system: the palladium source, the ligand, the base, and the solvent.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. For electron-rich substrates like this compound, catalyst and ligand selection is key to achieving efficient coupling.
Troubleshooting Guide: Suzuki-Miyaura Reactions
| Problem | Potential Cause | Troubleshooting Strategy |
| Low Conversion / No Reaction | Catalyst Inhibition: The pyridine nitrogen may be coordinating to the palladium center. | * Use Bulky Ligands: Employ sterically hindered phosphine ligands like SPhos, XPhos, or RuPhos to shield the palladium.[7] * Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%). |
| Inefficient Transmetalation: The transfer of the aryl group from the boronic acid to the palladium can be slow. | * Base Selection: Switch to a stronger base like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered and anhydrous.[8] * Aqueous Conditions: For inorganic bases, the presence of a small amount of water in the solvent system (e.g., dioxane/water 4:1) is often beneficial.[9] | |
| Side Product Formation (e.g., Homocoupling) | Presence of Oxygen: Oxygen can lead to the homocoupling of the boronic acid. | * Thorough Degassing: Ensure all solvents and the reaction mixture are rigorously degassed using methods like freeze-pump-thaw or by bubbling with an inert gas.[1] |
| Protodeboronation: Cleavage of the C-B bond of the boronic acid. | * Anhydrous Conditions: If protodeboronation is suspected, switch to strictly anhydrous conditions. * Use Boronate Esters: Consider using more stable boronate esters (e.g., pinacol esters) instead of boronic acids.[10] |
Catalyst and Condition Recommendations for Analogous 3-Bromopyridines
While specific data for this compound is limited, the following table provides starting points based on successful couplings of similar bromopyridine substrates.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.3) | 1,4-Dioxane/H₂O (4:1) | 90 | 18 | Moderate to Good | [9] |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene | 100 | 16 | 92 | |
| Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | THF | 80 | 18 | 88 |
Detailed Experimental Protocol (General Starting Point)
This protocol is a general guideline and should be optimized for specific coupling partners.
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and K₃PO₄ (2.0 equiv.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and degassed 1,4-dioxane/water (4:1 v/v) via syringe.
-
Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination
This reaction is a powerful tool for forming C-N bonds. The choice of ligand is particularly critical to prevent catalyst poisoning by the pyridine substrate.[6]
Troubleshooting Guide: Buchwald-Hartwig Reactions
| Problem | Potential Cause | Troubleshooting Strategy |
| Low Yield | Catalyst Poisoning: The pyridine nitrogen is a common inhibitor. | * Ligand Choice: Use bulky, electron-rich biaryl phosphine ligands such as XPhos, RuPhos, or BrettPhos.[11] These ligands are designed to promote the desired reaction over catalyst inhibition. |
| Incorrect Base: The base may be too weak or incompatible with the substrates. | * Base Screening: Screen strong, non-nucleophilic bases like NaOt-Bu, KOt-Bu, or LHMDS. For sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ can be tested.[12] | |
| Reductive Dehalogenation | Side reaction: The aryl bromide is reduced to an arene. | * Optimize Ligand: Certain ligands can minimize this side reaction. A ligand screen is recommended.[11] * Lower Temperature: Running the reaction at a lower temperature for a longer duration may help. |
Catalyst and Condition Recommendations for Analogous Systems
The following conditions have proven effective for the amination of other bromopyridines and serve as a good starting point.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Reference |
| Pd₂(dba)₃ (2) | XPhos (8) | LiHMDS (2.5) | THF | 65 | [13] |
| Pd(OAc)₂ | SPhos | Cs₂CO₃ | THF | - | [14] |
| RuPhos Precatalyst (2-4) | - | NaOtBu (1.5-2.5) | Toluene | - |
Detailed Experimental Protocol (General Starting Point)
-
Reaction Setup: In a glovebox, add the palladium precatalyst (e.g., RuPhos G3, 2 mol%), the base (e.g., NaOt-Bu, 1.5 equiv.), this compound (1.0 equiv.), and the amine (1.2 equiv.) to an oven-dried vial.
-
Solvent Addition: Add anhydrous, degassed toluene.
-
Reaction: Seal the vial and heat to 80-110 °C with stirring. Monitor the reaction by LC-MS.
-
Work-up: After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Purification: Concentrate the organic layer and purify the residue by column chromatography.[6]
Sonogashira Coupling
The Sonogashira coupling enables the synthesis of aryl alkynes. Both traditional copper-co-catalyzed and copper-free conditions can be employed.[15]
Troubleshooting Guide: Sonogashira Reactions
| Problem | Potential Cause | Troubleshooting Strategy |
| Low or No Reaction | Catalyst Inactivity: The palladium catalyst is not active. | * Catalyst Choice: Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are common choices.[4] Ensure the catalyst is fresh. * Copper Co-catalyst: In the traditional method, ensure the CuI is of good quality. |
| Alkyne Homocoupling (Glaser coupling) | Presence of Oxygen: Oxygen promotes the dimerization of the terminal alkyne. | * Strictly Anaerobic Conditions: Thoroughly degas all reagents and maintain a positive pressure of inert gas throughout the reaction. |
| Slow Reaction | Insufficient Base: The base is not strong enough to deprotonate the alkyne. | * Base Selection: Triethylamine (Et₃N) or diisopropylamine (DIPA) are commonly used and can often serve as the solvent.[16] |
Catalyst and Condition Recommendations for Analogous 3-Bromopyridines
| Catalyst (mol%) | Co-catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(CF₃COO)₂ (2.5) | CuI (5) | PPh₃ (5) | Et₃N | DMF | 100 | 3 | up to 96 | [3] |
| PdCl₂(PPh₃)₂ (2) | CuI (4) | - | Et₃N | THF | RT-50 | 2-12 | Good |
Detailed Experimental Protocol (General Starting Point)
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and CuI (4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Reagent Addition: Add degassed solvent (e.g., THF or DMF), the terminal alkyne (1.2 equiv.), and the amine base (e.g., Et₃N, 2-3 equiv.).
-
Reaction: Stir the mixture at room temperature or heat as required (e.g., 60-100 °C). Monitor by TLC or LC-MS.
-
Work-up: Once complete, dilute the reaction with an organic solvent and filter through Celite to remove metal residues. Wash the filtrate with aqueous NH₄Cl and brine.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography.
Heck Reaction
The Heck reaction couples the bromopyridine with an alkene. Reaction conditions can vary significantly based on the alkene coupling partner.[17][18]
Troubleshooting Guide: Heck Reactions
| Problem | Potential Cause | Troubleshooting Strategy |
| Low Reactivity | Catalyst System: The chosen catalyst may not be active enough. | * Catalyst Choice: Pd(OAc)₂ is a common and effective precursor.[18] * Ligand Addition: While some Heck reactions are "ligandless," the addition of a phosphine ligand like PPh₃ or P(o-tolyl)₃ can be beneficial. |
| Base: The base may not be optimal for the specific substrate and solvent. | * Base Screening: Common bases include Et₃N, K₂CO₃, and NaOAc. The choice can depend on the solvent and temperature.[17] | |
| Poor Selectivity | Reaction Conditions: Isomerization of the double bond or other side reactions. | * Temperature Control: Carefully control the reaction temperature. * Additive Effects: The addition of phase-transfer catalysts like TBAB (tetrabutylammonium bromide) can sometimes improve results. |
Catalyst and Condition Recommendations for Analogous Systems
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Reference |
| Pd(OAc)₂ (2-5) | PPh₃ (4-10) | Et₃N (2-3) | DMF | 80-140 | [18] |
| Pd(OAc)₂ (1) | - | K₂CO₃ (2) | DMF/H₂O (1:1) | 80 | [17] |
Detailed Experimental Protocol (General Starting Point)
-
Reaction Setup: To a dry Schlenk tube, add the palladium catalyst (e.g., Pd(OAc)₂, 3 mol%) and any ligand (e.g., PPh₃, 6 mol%).
-
Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times.
-
Reagent Addition: Add the solvent (e.g., DMF), this compound (1.0 equiv.), the alkene (1.5 equiv.), and the base (e.g., Et₃N, 2.0 equiv.).
-
Reaction: Seal the tube and heat to the desired temperature (e.g., 100-120 °C). Monitor the reaction by GC-MS or LC-MS.
-
Work-up: After cooling, dilute the mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.[18]
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. Heck Reaction [organic-chemistry.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Heck reaction - Wikipedia [en.wikipedia.org]
- 6. Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. rsc.org [rsc.org]
- 14. A catalytic route to dibenzodiazepines involving Buchwald–Hartwig coupling: reaction scope and mechanistic consideration - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. DSpace [repository.kaust.edu.sa]
- 17. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
Optimizing reaction conditions for 3-Bromo-2,4-dimethoxypyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing reaction conditions involving 3-Bromo-2,4-dimethoxypyridine.
Frequently Asked Questions (FAQs)
Q1: What is this compound? A1: this compound is a substituted pyridine derivative with the chemical formula C7H8BrNO2.[1][2] It features a pyridine ring with a bromine atom at the 3-position and two methoxy groups at the 2- and 4-positions.[1][2] It is a valuable building block in organic synthesis, particularly for creating complex heterocyclic compounds.[2]
Q2: What are the primary applications of this compound? A2: This compound is primarily used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[2] The bromine atom serves as a reactive site for cross-coupling reactions like Suzuki, Heck, and Sonogashira, which are essential for building the carbon skeleton of many drug candidates. The methoxy groups help modulate the molecule's reactivity and solubility.
Q3: What are the recommended storage conditions for this compound? A3: It should be stored in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere to prevent degradation.[3] Room temperature storage is generally acceptable.[2]
Q4: What are the main safety precautions when handling this compound? A4: Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[3] Handling should be done in a well-ventilated area or a fume hood to avoid inhalation.[4] Avoid contact with skin and eyes.[3]
Synthesis & Reaction Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and subsequent reactions of this compound. A common synthetic route involves the bromination of 2,4-dimethoxypyridine.
Q5: My bromination reaction of 2,4-dimethoxypyridine is resulting in a very low yield. What are the potential causes? A5: Low yields can stem from several factors:
-
Reagent Quality: Ensure the brominating agent (e.g., N-Bromosuccinimide - NBS) is pure and active. It is recommended to use freshly recrystallized NBS.
-
Temperature Control: The reaction temperature is critical. Bromination of activated rings like dimethoxypyridine can be very fast. Many similar reactions are initiated at 0 °C to control the reaction rate and prevent side reactions.[5]
-
Solvent Choice: The reaction is typically performed in a non-polar aprotic solvent, such as dichloromethane (DCM) or chloroform.[5] Ensure the solvent is anhydrous.
-
Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, the reaction may require a longer time or a slight increase in temperature.
Q6: I am observing multiple spots on my TLC plate after the reaction. What are these impurities? A6: The formation of multiple products is a common challenge.
-
Di-bromination: The 2,4-dimethoxypyridine ring is highly activated, which can lead to the formation of di-brominated species. Using a stoichiometric amount (1.0 to 1.1 equivalents) of the brominating agent is crucial to minimize this.
-
Isomeric Products: While the 3-position is electronically favored, bromination at other positions on the pyridine ring can occur, leading to isomeric impurities.
-
Degradation: The starting material or product may be sensitive to light or acid. Work-up procedures should be performed promptly.
Q7: How can I effectively purify the crude product? A7: Column chromatography on silica gel is the most common method for purifying brominated pyridines.[5][6]
-
Solvent System: A gradient elution using a mixture of non-polar and polar solvents is effective. Based on similar compounds, a system of hexane/ethyl acetate or petroleum ether/ethyl acetate is a good starting point.[5][6]
-
Neutralization: Before chromatography, ensure any acidic residue from the reaction or work-up is neutralized, as acidic silica can sometimes cause degradation of pyridine compounds.
Comparative Experimental Data
The following table summarizes reaction conditions from published syntheses of structurally similar brominated methoxypyridines, which can serve as a reference for optimizing your specific reaction.
| Target Compound | Starting Material | Reagent(s) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 3-Bromo-2-methoxypyridin-4-amine | 2-Methoxypyridin-4-amine | NBS | Dichloromethane | 0 to 30 | 0.5 | 92 | [5] |
| 3-Bromo-5-methoxypyridine | 3,5-Dibromopyridine | Sodium Methoxide | DMF | 70 | 4 | 62 | [6] |
| 3-Bromo-5-methoxypyridine | 3,5-Dibromopyridine | NaH, Methanol | DMF | 20 to 90 | 1 | 73 | [6] |
| 4-Bromo-2-methoxypyridine | 2-Methoxy-4-aminopyridine | HBr, NaNO2 | Water | -10 to RT | 16.5 | 95 | [7] |
| 2-Bromo-3-methoxypyridine | 2-Nitro-3-methoxypyridine | HBr | Organic Acid | 100 to 140 | 4-7 | 88-91 | [8] |
Experimental Protocols
Protocol: Synthesis of this compound (General Method)
This protocol is a representative procedure based on common bromination methods for activated pyridine rings.[5]
-
Preparation: Dissolve 2,4-dimethoxypyridine (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Slowly add a solution of N-Bromosuccinimide (NBS) (1.05 eq) in DCM dropwise to the cooled solution over 30 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Quenching: Once the reaction is complete, quench by adding an aqueous solution of sodium thiosulfate to consume any remaining bromine.
-
Extraction: Transfer the mixture to a separatory funnel. Wash with water and then with brine. Extract the aqueous layers with DCM.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield the pure this compound.
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low-yield synthesis reactions.
References
- 1. This compound | C7H8BrNO2 | CID 13479764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cas 96246-00-3,3-BroMo-2,4-diMethoxy-pyridine | lookchem [lookchem.com]
- 3. 3-Bromo-2-methoxypyridine - SRIRAMCHEM [sriramchem.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. 4-AMINO-3-BROMO-2-METHOXYPYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 6. 3-Bromo-5-methoxypyridine synthesis - chemicalbook [chemicalbook.com]
- 7. Page loading... [guidechem.com]
- 8. CN103483247B - Preparation method of 2-bromo-3-methoxypyridine - Google Patents [patents.google.com]
Technical Support Center: Suzuki Reactions with 3-Bromo-2,4-dimethoxypyridine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting Suzuki-Miyaura cross-coupling reactions with 3-bromo-2,4-dimethoxypyridine. Given the electron-rich nature of this substrate, specific challenges may arise during the reaction, which this guide aims to address.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki-Miyaura coupling reaction with this compound resulting in a low yield?
Low yields with this compound can be attributed to several factors. The two electron-donating methoxy groups increase the electron density on the pyridine ring, which can make the C-Br bond less reactive towards oxidative addition by the palladium catalyst. This initial step is often rate-limiting in the Suzuki catalytic cycle. Furthermore, the nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.
Q2: What are the most common side reactions observed in Suzuki couplings with this compound?
The most frequently encountered side reactions include:
-
Protodeboronation: This is the undesired cleavage of the C-B bond in the boronic acid partner, which is replaced by a hydrogen atom.[1] This is often promoted by aqueous basic conditions and elevated temperatures.
-
Homocoupling: The boronic acid can couple with itself to form a symmetrical biaryl byproduct. This can be exacerbated by the presence of oxygen in the reaction mixture.
-
Dehalogenation: The bromine atom on the pyridine ring is replaced by a hydrogen atom, leading to the formation of 2,4-dimethoxypyridine.
Q3: How can I minimize protodeboronation of my boronic acid?
To mitigate protodeboronation, consider the following strategies:
-
Use of Boronic Esters: Pinacol boronic esters are generally more stable than their corresponding boronic acids and are less prone to protodeboronation.
-
Anhydrous Conditions: Meticulously drying all reagents and solvents and performing the reaction under a strictly inert atmosphere (e.g., argon or nitrogen) can reduce the extent of this side reaction.
-
Choice of Base: Using a non-aqueous base or a weaker base may be beneficial. For instance, potassium fluoride (KF) can be effective in promoting the reaction while being less harsh than strong aqueous bases.
Q4: What catalyst system is recommended for the Suzuki coupling of this compound?
For electron-rich and potentially coordinating heteroaryl halides like this compound, standard catalysts like Pd(PPh₃)₄ may not be optimal. It is often advantageous to use a combination of a palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃) with a bulky, electron-rich phosphine ligand. Ligands such as SPhos, XPhos, or RuPhos have shown to be effective in promoting the coupling of challenging substrates by facilitating the oxidative addition and reductive elimination steps.
Troubleshooting Guide
Problem: Low or no conversion of starting material.
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Use a fresh batch of palladium precursor and ligand. Ensure proper handling and storage to prevent degradation. Consider using a pre-formed, air-stable palladium catalyst. |
| Inappropriate Ligand | Screen a panel of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) to identify the optimal one for this specific substrate. |
| Incorrect Base | The choice of base is crucial. Perform a screen of different bases such as K₃PO₄, Cs₂CO₃, K₂CO₃, and KF. The solubility and strength of the base can significantly impact the reaction outcome. |
| Low Reaction Temperature | Suzuki couplings often require elevated temperatures. Gradually increase the reaction temperature, for example, from 80 °C to 100 °C, while monitoring for potential decomposition. |
| Inadequate Degassing | Oxygen can poison the palladium catalyst. Ensure all solvents and the reaction mixture are thoroughly degassed using techniques like freeze-pump-thaw cycles or by bubbling an inert gas through the solution for an extended period. |
Problem: Significant formation of homocoupling product.
| Possible Cause | Suggested Solution |
| Presence of Oxygen | Rigorously exclude oxygen from the reaction system by using degassed solvents and maintaining a positive pressure of an inert gas (argon or nitrogen) throughout the experiment. |
| Suboptimal Catalyst Loading | An incorrect palladium-to-ligand ratio can sometimes favor homocoupling. Experiment with slightly different catalyst and ligand loadings. |
Problem: Product purification is difficult due to co-eluting impurities.
| Possible Cause | Suggested Solution |
| Similar Polarity of Product and Byproducts | Optimize the reaction conditions to minimize the formation of byproducts like the homocoupled boronic acid. If separation is still challenging, consider derivatizing the product to alter its polarity before purification, followed by a deprotection step. |
Data Presentation: Reaction Conditions for Analogous Suzuki Couplings
Since specific data for this compound is limited in the literature, the following tables provide a summary of reaction conditions that have been successfully applied to structurally similar electron-rich bromopyridines. These can serve as a starting point for optimization.
Table 1: Catalyst and Ligand Systems for Suzuki Coupling of Bromopyridines
| Catalyst Precursor | Ligand | Typical Loading (mol%) | Notes |
| Pd(OAc)₂ | SPhos | 1-3 | A common and effective system for electron-rich heteroaryl halides. |
| Pd₂(dba)₃ | XPhos | 1-2 | Another robust system known for its high activity. |
| Pd(PPh₃)₄ | - | 3-5 | A classic catalyst, but may be less effective for this substrate. |
| PdCl₂(dppf) | - | 2-5 | Often used for a broad range of Suzuki couplings. |
Table 2: Base and Solvent Combinations for Suzuki Coupling of Bromopyridines
| Base | Solvent System | Temperature (°C) | Notes |
| K₃PO₄ | 1,4-Dioxane / H₂O | 80-100 | A versatile and commonly used combination. |
| Cs₂CO₃ | Toluene / H₂O | 90-110 | Often provides good results, though cesium carbonate is more expensive. |
| K₂CO₃ | DMF | 100-120 | DMF can aid in the solubility of starting materials. |
| KF | THF | 70-80 | A milder base that can help to suppress protodeboronation. |
Experimental Protocols
Generalized Protocol for Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
This is a general starting point and will likely require optimization for specific arylboronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium precursor (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane and water in a 4:1 ratio)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or microwave vial, add this compound, the arylboronic acid, the base, the palladium precursor, and the phosphine ligand.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with a high-purity inert gas (argon or nitrogen) at least three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent mixture via syringe under a positive pressure of the inert gas.
-
Reaction: Stir the reaction mixture vigorously and heat to the desired temperature (e.g., 90-100 °C) in an oil bath or using a microwave reactor.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Mandatory Visualization
References
Technical Support Center: Purification of 3-Bromo-2,4-dimethoxypyridine
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of 3-Bromo-2,4-dimethoxypyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
A1: The most common impurities in crude this compound typically arise from the synthetic route, which often involves the direct bromination of 2,4-dimethoxypyridine. These impurities may include:
-
Unreacted Starting Material: 2,4-dimethoxypyridine.
-
Regioisomers: Bromination at other positions of the pyridine ring can lead to isomers such as 5-Bromo-2,4-dimethoxypyridine. The formation of different isomers can be influenced by reaction conditions.
-
Di-brominated Byproducts: Over-bromination can result in the formation of di-brominated species.
-
Residual Solvents: Solvents used in the synthesis and work-up (e.g., dichloromethane, chloroform, ethyl acetate) may be present.
Q2: Which analytical techniques are best for assessing the purity of this compound?
A2: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment:
-
Thin Layer Chromatography (TLC): An excellent initial technique to quickly check the purity of the crude product and to determine the appropriate solvent system for column chromatography.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the sample and can be used to resolve closely related impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the molecular weight of the product and byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The most powerful technique for structural elucidation of the final product and for identifying and quantifying impurities. The chemical shifts and coupling constants of the aromatic protons can help distinguish between different regioisomers.
Q3: What are the recommended storage conditions for purified this compound?
A3: To ensure long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Issue 1: Difficulty in Removing Unreacted 2,4-dimethoxypyridine
-
Problem: The starting material, 2,4-dimethoxypyridine, is observed in the purified product by NMR or GC-MS.
-
Solution:
-
Optimize Column Chromatography: 2,4-dimethoxypyridine is generally less polar than its brominated counterpart. Use a less polar solvent system for column chromatography (e.g., a higher ratio of hexane or petroleum ether to ethyl acetate) to increase the separation between the product and the starting material. A shallow gradient elution can be particularly effective.
-
Recrystallization: If the concentration of the starting material is low, recrystallization may be effective. A solvent system in which the product has lower solubility at cold temperatures compared to the starting material should be chosen.
-
Issue 2: Presence of an Unknown Isomer
-
Problem: An isomeric impurity is detected, often with a similar Rf value to the desired product on TLC, making separation by column chromatography challenging.
-
Solution:
-
High-Resolution Column Chromatography: Use a longer column with a smaller particle size silica gel to improve resolution. A very shallow and slow gradient elution is crucial for separating closely eluting isomers.
-
Alternative Stationary Phases: If silica gel does not provide adequate separation, consider using a different stationary phase, such as alumina (neutral or basic), which may offer different selectivity.
-
Recrystallization: Meticulous selection of a recrystallization solvent can sometimes lead to the selective crystallization of the desired isomer. It is often a matter of trial and error with various solvents and solvent mixtures.
-
Issue 3: Tailing of the Product Spot on TLC and Broad Peaks in Column Chromatography
-
Problem: The compound streaks on the TLC plate and elutes as broad bands from the column, leading to poor separation and mixed fractions.
-
Cause: The basic nitrogen atom of the pyridine ring can interact strongly with the acidic silanol groups on the surface of the silica gel.
-
Solution:
-
Addition of a Basic Modifier: Add a small amount of a volatile base, such as triethylamine (0.1-1%), to the eluent. The triethylamine will compete with the pyridine nitrogen for the active sites on the silica gel, reducing the strong interaction and leading to sharper peaks and less tailing.
-
Use of Deactivated Silica: Commercially available deactivated silica gel can be used, or you can prepare it by pre-treating the silica gel with a solution of triethylamine in the mobile phase.
-
Quantitative Data Summary
The following table summarizes typical purification outcomes for this compound using different techniques. The values are illustrative and can vary depending on the initial purity of the crude material and the specific experimental conditions.
| Purification Method | Typical Purity Achieved (%) | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Recrystallization | 95 - 98 | 60 - 80 | Simple, cost-effective, good for removing minor impurities. | Can be time-consuming to find the right solvent, may result in lower yields if the product is significantly soluble at low temperatures. |
| Flash Column Chromatography | > 99 | 70 - 90 | High resolution, effective for separating complex mixtures and isomers. | Requires more solvent and time, potential for product loss on the column. |
| Combined Approach | > 99.5 | 50 - 70 | Achieves the highest purity by removing a broad range of impurities. | More steps involved, leading to a lower overall yield. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol outlines a general procedure for the purification of this compound using silica gel flash column chromatography.
-
Preparation of the Slurry and Packing the Column:
-
Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) as determined by TLC analysis.
-
Pour the slurry into the column and allow the silica to settle, ensuring a well-packed, homogenous stationary phase. Gently tap the column to remove any air bubbles.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Carefully apply the sample solution to the top of the silica gel bed.
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting free-flowing powder to the top of the column.
-
-
Elution:
-
Carefully add the mobile phase to the column. A good starting point for the mobile phase is a mixture of Hexane and Ethyl Acetate. The optimal ratio should be determined by TLC, aiming for an Rf value of ~0.2-0.3 for the desired product.
-
Apply pressure using a pump or inert gas to maintain a steady flow rate.
-
If isomers are present, a shallow gradient elution is recommended. Start with a low polarity mobile phase (e.g., 98:2 Hexane:Ethyl Acetate) and gradually increase the polarity (e.g., to 90:10 Hexane:Ethyl Acetate).
-
-
Fraction Analysis:
-
Collect fractions in an appropriate number of test tubes.
-
Monitor the elution of your compound by spotting the collected fractions on TLC plates and visualizing them under UV light (254 nm).
-
Combine the fractions that contain the pure this compound.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.
-
Protocol 2: Purification by Recrystallization
This protocol provides a general procedure for the recrystallization of this compound.
-
Solvent Selection:
-
The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Test small amounts of the crude product in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, or mixtures such as hexane/ethyl acetate) to find a suitable system.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating the mixture with stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary.
-
-
Decolorization (Optional):
-
If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
-
-
Hot Filtration (if decolorizing charcoal was used):
-
Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask to remove the charcoal.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. To promote the formation of larger, purer crystals, do not disturb the flask during cooling.
-
Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Dry the crystals thoroughly, for example, in a vacuum oven, to remove all traces of solvent.
-
Visualizations
Preventing decomposition of 3-Bromo-2,4-dimethoxypyridine during reaction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 3-Bromo-2,4-dimethoxypyridine during chemical reactions.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound, leading to its decomposition.
| Issue/Observation | Potential Cause | Recommended Action |
| Reaction mixture turns dark (brown or black) upon heating. | Thermal decomposition of the pyridine ring, potentially accelerated by strong acids or bases. | Maintain a controlled and minimal reaction temperature. Use a weaker base or acid if the reaction conditions permit. Consider running the reaction at a lower temperature for a longer duration. |
| Formation of debrominated product (2,4-dimethoxypyridine). | Reductive debromination, often caused by certain catalysts (e.g., Palladium on carbon with a hydrogen source), strong bases, or radical reactions. | If using a palladium catalyst, select a ligand that minimizes reductive debromination. Avoid strong, non-nucleophilic bases like LDA at elevated temperatures. Ensure the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) to minimize radical pathways. |
| Formation of hydroxylated byproducts (e.g., 3-Bromo-2-hydroxy-4-methoxypyridine). | Nucleophilic substitution of a methoxy group, which can be promoted by strong nucleophiles or acidic conditions that protonate the methoxy group, making it a better leaving group. | Use a non-nucleophilic base if possible. If acidic conditions are required, consider using a milder Lewis acid instead of a strong Brønsted acid. Keep the reaction temperature as low as possible to disfavor substitution reactions. |
| Low yield of the desired product with a complex mixture of byproducts. | Multiple decomposition pathways occurring simultaneously due to harsh reaction conditions. | Re-evaluate the overall reaction conditions. Consider a milder solvent, a lower reaction temperature, and a more selective catalyst or reagent system. A step-by-step analysis of reagent addition and temperature ramping can help identify the point of decomposition. |
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of this compound decomposition?
A1: The decomposition of this compound is often attributed to several factors, including:
-
High Temperatures: The pyridine ring, especially when substituted, can be susceptible to thermal degradation.
-
Strong Acids or Bases: Harsh pH conditions can lead to hydrolysis of the methoxy groups or promote side reactions.
-
Incompatible Reagents: Certain strong reducing agents can cause debromination, while potent nucleophiles may displace the methoxy groups.
-
Presence of Oxygen: An oxygen-rich atmosphere can facilitate oxidative decomposition pathways.
Q2: How can I minimize the debromination of this compound during a reaction?
A2: To minimize reductive debromination, consider the following:
-
Inert Atmosphere: Always conduct reactions under an inert atmosphere, such as nitrogen or argon, to prevent radical-mediated debromination.
-
Choice of Base: Use a milder base where possible. If a strong base is necessary, consider alternatives to those known to promote reduction.
-
Catalyst Selection: In cross-coupling reactions, the choice of palladium catalyst and ligand is crucial. Some ligands can promote reductive debromination more than others.
Q3: Are there any recommended storage conditions to ensure the stability of this compound?
A3: To ensure the long-term stability of this compound, it is recommended to store it in a cool, dry, and dark place. The container should be tightly sealed and preferably flushed with an inert gas to minimize exposure to moisture and air.
Experimental Protocols
Protocol 1: General Procedure for a Suzuki Coupling Reaction with Minimized Decomposition
This protocol provides a general methodology for a Suzuki coupling reaction, incorporating measures to prevent the decomposition of this compound.
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq.), the boronic acid partner (1.2 eq.), and a suitable base such as potassium carbonate (2.0 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere.
-
Solvent Addition: Add a degassed solvent mixture, for example, a 4:1 mixture of dioxane and water.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) to the reaction mixture.
-
Reaction Execution: Heat the reaction mixture to a moderate temperature (e.g., 80-90 °C) and monitor the reaction progress by TLC or LC-MS. Avoid excessive heating.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired coupled product.
Visualizations
Caption: Potential decomposition pathways for this compound.
Caption: A logical workflow for troubleshooting decomposition issues.
Work-up procedure for reactions involving 3-Bromo-2,4-dimethoxypyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-2,4-dimethoxypyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common reaction types where this compound is used?
This compound is a versatile building block in organic synthesis, primarily utilized in various cross-coupling reactions due to the presence of the reactive bromo substituent. The electron-donating methoxy groups can influence the reactivity of the pyridine ring. Common applications include:
-
Suzuki-Miyaura Coupling: To form C-C bonds with boronic acids or esters.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with a wide range of amines.
-
Lithiation/Borylation: Halogen-metal exchange to generate a lithiated intermediate, which can be trapped with various electrophiles, including borates to form boronic esters.
Q2: How do the methoxy groups on the pyridine ring affect the work-up procedure?
The two methoxy groups are electron-donating, which can increase the electron density of the pyridine ring. This can influence the solubility of the starting material, intermediates, and products, potentially making them more soluble in organic solvents. The basicity of the pyridine nitrogen is also modulated by these groups, which might affect extraction efficiency during aqueous work-up.
Q3: What are the typical impurities I should expect in reactions with this compound?
Common impurities depend on the reaction type but can include:
-
Unreacted this compound: In case of incomplete conversion.
-
Homocoupled byproducts: From the coupling of two molecules of the boronic acid/ester in Suzuki reactions or two molecules of the aryl halide.
-
Hydrodehalogenation product (2,4-dimethoxypyridine): A common side reaction where the bromine atom is replaced by a hydrogen atom.[1]
-
Catalyst residues: Palladium or other transition metal residues.
-
Ligand-related impurities: Such as phosphine oxides formed from phosphine ligands.[2]
-
Boronic acid-related impurities: In Suzuki reactions, boronic acid anhydrides (boroxines) or other boron-containing species can be present.[2][3]
Troubleshooting Guides
Issue 1: Low Yield in Suzuki-Miyaura Coupling
Symptoms:
-
Low conversion of this compound.
-
Significant amounts of starting material recovered after work-up.
-
Formation of side products like the hydrodehalogenation product.[1]
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inactive Catalyst | Ensure the palladium catalyst is active. Using pre-catalysts can lead to more reproducible results.[1] Consider screening different palladium sources (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and ligands (e.g., SPhos, XPhos).[1] |
| Inappropriate Base | The choice of base is critical. Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often preferred to minimize side reactions like hydrodehalogenation.[1] Screen different bases to find the optimal one for your specific substrate. |
| Presence of Oxygen | Thoroughly degas all solvents and reagents. Run the reaction under a strict inert atmosphere (Argon or Nitrogen).[4] Oxygen can lead to catalyst deactivation and homocoupling of the boronic acid. |
| Impure Reagents/Solvents | Use anhydrous solvents and ensure the purity of all reagents. Impurities can act as catalyst poisons or participate in side reactions.[1] |
| Suboptimal Temperature | Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they can also lead to increased side product formation. |
Issue 2: Difficult Purification of the Product
Symptoms:
-
Co-elution of the product with impurities during column chromatography.
-
Formation of an oil instead of a solid product, making isolation difficult.[5]
-
Persistent catalyst or ligand residues in the final product.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Co-elution of Impurities | If the product co-elutes with non-polar impurities like triphenylphosphine oxide, try suspending the crude material in a non-polar solvent like pentane or a pentane/ether mixture and filtering. The desired product might be more soluble.[2] For polar impurities, consider a different solvent system for chromatography or an alternative purification technique like crystallization. |
| Product Oiling Out | "Oiling out" can occur if the compound's solubility is exceeded at a temperature above its melting point.[5] Try reheating the solution to redissolve the oil, adding more solvent, and allowing it to cool slowly.[5] Seeding with a small crystal of the pure product can also induce crystallization.[5] |
| Palladium Residues | After dilution with an organic solvent, filter the reaction mixture through a pad of celite to remove palladium residues before aqueous work-up.[6] |
| Boron Compound Residues | Boron-containing byproducts from Suzuki reactions can be removed by co-evaporation with methanol. This process forms the volatile trimethyl borate.[2][3] |
| Phosphine Oxide Byproducts | Triphenylphosphine oxide can often be removed by filtration through a silica plug with a non-polar eluent, as it is relatively polar.[2] |
Experimental Protocols
General Aqueous Work-up Protocol
This protocol is a general guideline and may need to be optimized for specific reactions.
-
Cooling: Once the reaction is complete (monitored by TLC or LC-MS), cool the reaction mixture to room temperature.[1]
-
Dilution: Dilute the mixture with an appropriate organic solvent such as ethyl acetate, dichloromethane, or diethyl ether.[1]
-
Filtration (if applicable): If a heterogeneous catalyst was used or if palladium black has precipitated, filter the mixture through a pad of Celite®.
-
Quenching: For reactions involving organometallic reagents (e.g., lithiation), quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[1]
-
Washing: Transfer the diluted mixture to a separatory funnel and wash sequentially with:
-
Water to remove water-soluble salts and reagents.
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution if the reaction was run under acidic conditions or to remove acidic byproducts.
-
Brine (saturated aqueous NaCl solution) to reduce the solubility of the organic product in the aqueous layer and to aid in phase separation.[1]
-
-
Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[1]
-
Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.[1]
-
Purification: Purify the crude product by an appropriate method, such as column chromatography or recrystallization.[1]
Work-up for Removal of Specific Impurities
-
Copper Salts: If copper catalysts were used, quench the reaction with a saturated aqueous solution of NH₄Cl and stir until the aqueous layer turns a deep blue, indicating complexation. Separate the layers and wash the organic phase several times with saturated aqueous NH₄Cl.[2][3]
-
Boron Compounds (from Suzuki reactions): After the initial work-up, dissolve the crude product in methanol and concentrate under reduced pressure. Repeat this process several times to azeotropically remove boron residues as volatile trimethyl borate.[2][3]
Visualizations
Caption: A flowchart for the general work-up and troubleshooting of reactions.
Caption: A decision tree for troubleshooting low yields in Suzuki coupling reactions.
References
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Analysis of 3-Bromo-2,4-dimethoxypyridine
For Researchers, Scientists, and Drug Development Professionals
In the field of medicinal chemistry and materials science, a comprehensive understanding of molecular structure is fundamental. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. This guide provides a detailed comparative analysis of the ¹H and ¹³C NMR spectra of 3-Bromo-2,4-dimethoxypyridine, a substituted pyridine derivative with potential applications in the synthesis of novel chemical entities.
¹H NMR Spectral Data Comparison
The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. The chemical shifts (δ) are influenced by the electron density around the proton, with electron-withdrawing groups generally causing a downfield shift (higher ppm) and electron-donating groups causing an upfield shift (lower ppm).
| Compound | Proton Assignment | Predicted/Experimental Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | H-5 | ~ 6.7 | d | ~ 5.5 |
| H-6 | ~ 7.9 | d | ~ 5.5 | |
| 2-OCH₃ | ~ 4.0 | s | - | |
| 4-OCH₃ | ~ 3.9 | s | - | |
| 2,4-Dimethoxypyridine | H-3 | 6.16 | d | 1.8 |
| H-5 | 6.30 | dd | 5.8, 1.8 | |
| H-6 | 7.82 | d | 5.8 | |
| 2-OCH₃ | 3.88 | s | - | |
| 4-OCH₃ | 3.82 | s | - | |
| 3-Bromopyridine | H-2 | 8.68 | d | 2.4 |
| H-4 | 7.99 | ddd | 8.0, 2.4, 1.6 | |
| H-5 | 7.32 | dd | 8.0, 4.8 | |
| H-6 | 8.53 | dd | 4.8, 1.6 |
Note: Data for this compound is predicted. Data for 2,4-Dimethoxypyridine and 3-Bromopyridine is based on experimental values from spectral databases and may vary slightly depending on the solvent and experimental conditions.
¹³C NMR Spectral Data Comparison
The ¹³C NMR spectrum provides information about the carbon framework of a molecule. The chemical shifts of carbon atoms are sensitive to their hybridization, the electronegativity of attached atoms, and steric effects.
| Compound | Carbon Assignment | Predicted/Experimental Chemical Shift (δ, ppm) |
| This compound | C-2 | ~ 160 |
| C-3 | ~ 95 | |
| C-4 | ~ 165 | |
| C-5 | ~ 105 | |
| C-6 | ~ 150 | |
| 2-OCH₃ | ~ 54 | |
| 4-OCH₃ | ~ 56 | |
| 2,4-Dimethoxypyridine | C-2 | 163.8 |
| C-3 | 91.5 | |
| C-4 | 166.2 | |
| C-5 | 104.2 | |
| C-6 | 149.5 | |
| 2-OCH₃ | 53.0 | |
| 4-OCH₃ | 55.0 | |
| 3-Bromopyridine | C-2 | 150.3 |
| C-3 | 120.4 | |
| C-4 | 139.9 | |
| C-5 | 124.1 | |
| C-6 | 147.8 |
Note: Data for this compound is predicted. Data for 2,4-Dimethoxypyridine and 3-Bromopyridine is based on experimental values from spectral databases and may vary slightly depending on the solvent and experimental conditions.
Experimental Protocol for NMR Analysis
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data. The following is a general procedure for the analysis of substituted pyridine derivatives.
1. Sample Preparation:
-
Weigh 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or C₆D₆). The choice of solvent can influence chemical shifts.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
The data should be acquired on a 400 MHz or higher field NMR spectrometer to ensure adequate signal dispersion.
-
The spectrometer's probe should be tuned to the appropriate frequencies for ¹H and ¹³C nuclei.
-
The magnetic field is locked onto the deuterium signal of the solvent to compensate for any field drift during the experiment.
-
Shimming of the magnetic field is performed to optimize its homogeneity and achieve sharp, well-resolved NMR signals.
3. ¹H NMR Acquisition Parameters:
-
Pulse Program: A standard one-pulse sequence is typically used.
-
Spectral Width: A spectral width of approximately 12-16 ppm is generally sufficient for most organic compounds.
-
Acquisition Time: An acquisition time of 2-4 seconds allows for good digital resolution.
-
Relaxation Delay: A relaxation delay of 1-5 seconds between scans ensures that the nuclei have returned to equilibrium.
-
Number of Scans: For a reasonably concentrated sample, 8 to 16 scans are usually adequate.
4. ¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled pulse sequence is used to simplify the spectrum by removing C-H coupling.
-
Spectral Width: A wider spectral width of about 200-240 ppm is necessary to encompass the larger range of ¹³C chemical shifts.
-
Acquisition Time: An acquisition time of 1-2 seconds is typical.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is generally used.
-
Number of Scans: Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 to 4096) is required to achieve a good signal-to-noise ratio.
5. Data Processing:
-
The acquired Free Induction Decay (FID) is Fourier transformed to obtain the frequency-domain NMR spectrum.
-
Phase correction is applied to ensure that all peaks have the correct absorptive shape.
-
Baseline correction is performed to obtain a flat baseline.
-
The spectrum is referenced to the internal standard (TMS at 0 ppm).
-
Integration of the ¹H NMR signals is performed to determine the relative ratios of the different types of protons.
Logical Workflow for NMR Analysis
The following diagram illustrates the logical workflow for the NMR analysis of a chemical compound, from initial sample handling to final data interpretation.
Caption: A flowchart illustrating the key stages of NMR analysis, from sample preparation to structural determination.
Mass Spectrometry of 3-Bromo-2,4-dimethoxypyridine: A Comparative Analysis
For researchers, scientists, and professionals in drug development, understanding the structural characteristics of novel compounds is paramount. Mass spectrometry is a critical analytical technique for elucidating the structure and fragmentation patterns of organic molecules. This guide provides a detailed comparative analysis of the predicted electron ionization (EI) mass spectrum of 3-Bromo-2,4-dimethoxypyridine and contrasts it with the known mass spectral data of structurally related compounds.
Predicted Fragmentation of this compound
The mass spectrum of this compound is expected to exhibit a distinctive molecular ion peak and a series of fragment ions resulting from the cleavage of its functional groups and the pyridine ring. The presence of a bromine atom will produce a characteristic isotopic pattern for bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (M and M+2), corresponding to the ⁷⁹Br and ⁸¹Br isotopes.
The primary fragmentation pathways are predicted to involve:
-
Loss of a methyl radical (-•CH₃): This is a common fragmentation for methoxy compounds, leading to a significant [M-15]⁺ ion.
-
Loss of formaldehyde (-CH₂O): Another typical fragmentation for methoxy groups, resulting in an [M-30]⁺ ion.
-
Loss of a bromine radical (-•Br): Cleavage of the C-Br bond will generate an ion at [M-79]⁺ and [M-81]⁺.
-
Cleavage of the pyridine ring: The pyridine ring can undergo complex fragmentation, often involving the loss of HCN.
Comparative Analysis of Fragmentation Patterns
To provide a robust comparison, the predicted mass-to-charge ratios (m/z) for the major fragments of this compound are presented alongside the experimental data for several analogous compounds. This comparison allows for a more confident interpretation of the mass spectrum of the target compound.
| Compound | Molecular Ion (m/z) | [M-CH₃]⁺ (m/z) | [M-CHO]⁺ (m/z) | [M-Br]⁺ (m/z) | Other Key Fragments (m/z) |
| This compound (Predicted) | 217/219 | 202/204 | 187/189 | 138 | 108 |
| 2-Bromo-3-methoxypyridine[1] | 187/189 | - | 158/160 | 108 | 78 |
| 3-Bromopyridine[2] | 157/159 | - | - | 78 | 51 |
| 2,4-Dimethoxypyrimidine | 140 | 125 | 110 | - | - |
| Anisole (Methoxybenzene) | 108 | 93 | - | - | 78, 65 |
Experimental Protocols
A general experimental protocol for obtaining the mass spectrum of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is provided below.
Sample Preparation:
A dilute solution of this compound (approximately 1 mg/mL) is prepared in a volatile organic solvent such as methanol or acetonitrile.
Instrumentation:
-
Gas Chromatograph: Equipped with a capillary column suitable for the analysis of polar aromatic compounds (e.g., a DB-5ms column).
-
Mass Spectrometer: A quadrupole or ion trap mass spectrometer with an electron ionization source.
GC-MS Parameters:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Final hold: 280 °C for 5 minutes.
-
-
Ionization Source: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Scan range of m/z 40-350.
-
Detector: Electron multiplier.
Visualizing Fragmentation and Workflow
To further clarify the predicted fragmentation and the experimental process, the following diagrams are provided.
Caption: Predicted fragmentation pathway for this compound.
Caption: General experimental workflow for GC-MS analysis.
References
Comparing reactivity of 3-Bromo-2,4-dimethoxypyridine with other bromo-pyridines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 3-Bromo-2,4-dimethoxypyridine against other bromo-pyridines in key organic transformations. The electronic effects of the substituents on the pyridine ring significantly influence its reactivity, particularly in widely utilized palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.
General Principles of Bromo-pyridine Reactivity
The reactivity of bromo-pyridines is primarily dictated by the position of the bromine atom and the nature of other substituents on the pyridine ring. These factors influence the electron density of the ring and the susceptibility of the carbon-bromine bond to undergo oxidative addition in palladium-catalyzed reactions or nucleophilic attack.
In palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura and Buchwald-Hartwig amination, the general reactivity trend for halopyridines is I > Br > Cl > F. This is attributed to the bond dissociation energy of the carbon-halogen bond, with the C-Br bond being weaker and more susceptible to oxidative addition by a palladium(0) catalyst than a C-Cl bond.
For nucleophilic aromatic substitution (SNAr) , the reactivity trend is often reversed (F > Cl > Br > I). The reaction proceeds through a Meisenheimer complex, and the rate is influenced by the ability of the leaving group to depart and the stabilization of the negative charge in the intermediate. The electron-withdrawing nature of the pyridine nitrogen activates the 2- and 4-positions to nucleophilic attack.
The presence of two electron-donating methoxy groups at the 2- and 4-positions in this compound increases the electron density of the pyridine ring. This is expected to make the molecule more reactive in palladium-catalyzed cross-coupling reactions compared to unsubstituted or electron-deficient bromo-pyridines. Conversely, this increased electron density may decrease its reactivity in traditional SNAr reactions.
Comparative Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. The reactivity of bromo-pyridines in this reaction is influenced by the electronic environment of the C-Br bond. Electron-donating groups, such as the methoxy groups in this compound, are expected to enhance the rate of oxidative addition, a key step in the catalytic cycle.
While specific comparative data for this compound is limited in publicly available literature, we can infer its reactivity relative to other bromo-pyridines based on general principles and data from similar substrates.
Table 1: Illustrative Comparison of Bromo-pyridines in Suzuki-Miyaura Coupling
| Bromo-pyridine | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 3-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85 | N/A |
| 2-Bromo-6-methylpyridine | Cyclohexylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 100 | 16 | 92 | [1] |
| 3-Bromo-2-methylpyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 85 | [1] |
Note: The data in this table is illustrative and compiled from various sources for comparative purposes. Direct comparison requires identical reaction conditions.
Comparative Reactivity in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds. Similar to the Suzuki coupling, the reactivity of bromo-pyridines is dependent on the ease of oxidative addition of the palladium catalyst to the C-Br bond.
Table 2: Illustrative Comparison of Bromo-pyridines in Buchwald-Hartwig Amination
| Bromo-pyridine | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 3-Bromopyridine | Morpholine | [Pd(I) dimer]/DavePhos | NaOtBu | Toluene | 100 | 24 | ~95 | [2] |
| 2-Bromo-6-methylpyridine | trans-1,2-Diaminocyclohexane | Pd₂(dba)₃ / (±)-BINAP | NaOtBu | Toluene | 80 | 4 | 60 | [3] |
| Aryl Bromides | Various Amines | [Pd(allyl)Cl]₂ / t-BuXPhos | t-BuOLi | Toluene | 100 | 24 | >95 | [4] |
Note: The data in this table is illustrative and compiled from various sources for comparative purposes. Direct comparison requires identical reaction conditions.
Experimental Protocols
The following are generalized experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions that can be adapted for this compound.
Suzuki-Miyaura Coupling Protocol
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/H₂O 4:1, 10 mL)
Procedure:
-
To a dried reaction vessel, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium catalyst under the inert atmosphere.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination Protocol
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%)
-
Ligand (e.g., XPhos, 0.04 mmol, 4 mol%)
-
Base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv)
-
Anhydrous solvent (e.g., Toluene, 10 mL)
Procedure:
-
To a dried reaction vessel under an inert atmosphere, add the palladium precatalyst and the ligand.
-
Add the anhydrous solvent and stir for a few minutes.
-
Add this compound, the amine, and the base.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction carefully with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the crude product by column chromatography.
Visualizations
Catalytic Cycle of Suzuki-Miyaura Coupling
References
- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Crystallographic Analysis of 3-Bromo-Methoxy Pyridine Derivatives
A detailed comparison of the X-ray crystal structures of two closely related 3-bromo-methoxy pyridine derivatives, (2E)-3-(3-Bromo-4-methoxyphenyl)-1-(pyridin-2-yl)prop-2-en-1-one and (2E)-3-(3-Bromo-4-methoxyphenyl)-1-(4-fluorophenyl)prop-2-en-1-one, is presented. This guide provides a summary of their crystallographic data, a detailed experimental protocol for single-crystal X-ray diffraction, and a visualization of the experimental workflow. Due to the absence of a publicly available crystal structure for 3-Bromo-2,4-dimethoxypyridine, this guide focuses on these structurally similar alternatives to provide valuable insights for researchers, scientists, and drug development professionals.
While the precise crystal structure of this compound remains to be publicly elucidated, analysis of analogous compounds offers significant understanding of the structural impact of bromo and methoxy substitutions on the pyridine ring. The two compounds selected for this comparative guide both feature a 3-bromo-4-methoxyphenyl group, providing a consistent basis for evaluating the influence of the second aromatic system on the overall crystal packing and molecular conformation.
Crystallographic Data Comparison
The crystallographic data for the two derivatives are summarized in the table below, highlighting key parameters for a direct comparison.
| Parameter | (2E)-3-(3-Bromo-4-methoxyphenyl)-1-(pyridin-2-yl)prop-2-en-1-one[1][2] | (2E)-3-(3-Bromo-4-methoxyphenyl)-1-(4-fluorophenyl)prop-2-en-1-one |
| Chemical Formula | C₁₅H₁₂BrNO₂ | C₁₆H₁₂BrFO₂ |
| Molecular Weight | 318.17 g/mol | 335.17 g/mol |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| Unit Cell Dimensions | a = 26.3402(13) Åb = 3.8906(2) Åc = 27.5826(17) Åα = 90°β = 113.892(5)°γ = 90° | a = 11.056(2) Åb = 4.1110(15) Åc = 30.825(5) Åα = 90°β = 96.76(2)°γ = 90° |
| Volume | 2584.4(2) ų | 1391.3(6) ų |
| Z | 8 | 4 |
| Dihedral Angle between Aromatic Rings | 2.8(8)°[1][2] | 23.75(12)° |
The data reveals that both compounds crystallize in the monoclinic system and share the same space group, P2₁/c. However, there are significant differences in their unit cell dimensions and volumes. Notably, the dihedral angle between the two aromatic rings is substantially larger in the fluorophenyl derivative (23.75°) compared to the pyridinyl derivative (2.8°), where the rings are nearly coplanar[1][2]. This indicates that the nature of the second aromatic ring significantly influences the molecular conformation.
Performance and Activity Insights
Chalcones, the class of compounds to which both analyzed derivatives belong, are known for a wide range of pharmacological activities.[1] While specific experimental data on the biological performance of these two particular compounds is not detailed in the crystallographic reports, the general class is recognized for its potential in various therapeutic areas. The nearly planar structure of (2E)-3-(3-Bromo-4-methoxyphenyl)-1-(pyridin-2-yl)prop-2-en-1-one could influence its interaction with biological targets compared to its more twisted fluorophenyl counterpart. Further in-vitro and in-vivo studies are necessary to elucidate the specific activities of these compounds.
Experimental Protocols
The following is a generalized protocol for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of pyridine derivatives, based on methodologies reported for similar compounds.
Synthesis of (2E)-3-(3-Bromo-4-methoxyphenyl)-1-(pyridin-2-yl)prop-2-en-1-one[1]
-
A mixture of 2-acetylpyridine (0.01 mol) and 3-bromo-4-methoxybenzaldehyde (0.01 mol) is prepared in 30 ml of ethanol.
-
To this mixture, 10 ml of a 10% sodium hydroxide solution is added.
-
The reaction is stirred at a temperature of 5–10°C for 3 hours.
-
The resulting precipitate is collected by filtration.
-
The crude product is purified by recrystallization from ethanol.
Crystallization
Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound. For (2E)-3-(3-Bromo-4-methoxyphenyl)-1-(pyridin-2-yl)prop-2-en-1-one, single crystals were grown from an acetonitrile solution by slow evaporation.[1]
Single-Crystal X-ray Diffraction
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen (typically around 100-150 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Cu Kα or Mo Kα radiation) and a detector. Data are collected over a range of crystal orientations.
-
Data Processing: The collected diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data using least-squares methods to improve the agreement between the calculated and observed structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Experimental Workflow Visualization
The logical flow of determining a crystal structure via X-ray diffraction is depicted below.
References
Limited Public Data on the Biological Activity of 3-Bromo-2,4-dimethoxypyridine Derivatives Hinders Comparative Analysis
Despite a comprehensive search of scientific literature and chemical databases, there is a significant lack of publicly available information regarding the biological activities of compounds synthesized directly from the starting material 3-Bromo-2,4-dimethoxypyridine. This scarcity of data makes it impossible to generate a detailed comparison guide as requested, as there are no reported compounds with associated biological performance metrics to compare.
The initial starting material, this compound, is a substituted pyridine. Pyridine and its derivatives are a well-established class of heterocyclic compounds that are fundamental scaffolds in many FDA-approved drugs and biologically active molecules. They are known to exhibit a wide range of therapeutic properties, including anticancer, antibacterial, antifungal, and antiviral activities. The bromine atom on the pyridine ring makes it a suitable substrate for various cross-coupling reactions, such as the Suzuki or Heck reactions. These chemical transformations are powerful tools for creating more complex molecules by forming new carbon-carbon bonds, which is a common strategy in drug discovery to generate novel compounds for biological screening.
An experimental workflow for synthesizing and screening derivatives from this compound would typically involve the following steps:
Caption: A generalized workflow for the synthesis and biological evaluation of compounds derived from this compound.
This generalized workflow illustrates the logical steps that researchers would take. However, the absence of published outcomes from such studies focusing on this specific starting material prevents any further analysis or the creation of the requested comparative guide.
For researchers and drug development professionals interested in this area, this represents a potential gap in the current body of scientific knowledge. The synthesis and evaluation of derivatives from this compound could be a novel avenue for the discovery of new bioactive compounds. Future research in this specific chemical space would be necessary to generate the data required for the type of comparative analysis that was initially requested.
Purity Assessment of 3-Bromo-2,4-dimethoxypyridine: A Comparative HPLC Guide
For researchers, scientists, and professionals in drug development, ensuring the purity of pharmaceutical intermediates like 3-Bromo-2,4-dimethoxypyridine is a critical step in the journey from laboratory to market. The presence of impurities can significantly impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for purity analysis, offering high resolution, sensitivity, and quantitative accuracy.
This guide provides an objective comparison of a proposed HPLC method for the purity determination of this compound against potential impurities. This document includes a detailed experimental protocol, a comparative data table, and workflow diagrams to support researchers in implementing a robust purity assessment strategy. While HPLC is a primary method, orthogonal techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) may be employed for definitive impurity identification.
Comparative Data of this compound and Potential Impurities
The following table summarizes the expected retention times and UV absorption maxima for this compound and its potential process-related impurities under the proposed reversed-phase HPLC method. These impurities are hypothesized based on common synthetic routes for substituted pyridines.
| Compound | Structure | Hypothesized Retention Time (min) | UV λmax (nm) | Notes |
| This compound | This compound | ~ 15.2 | ~ 275, 220 | The target analyte. |
| 2,4-Dimethoxypyridine | 2,4-Dimethoxypyridine | ~ 8.5 | ~ 265, 215 | Potential starting material or unreacted intermediate. More polar, thus elutes earlier. |
| 3,5-Dibromo-2,4-dimethoxypyridine | 3,5-Dibromo-2,4-dimethoxypyridine | ~ 18.1 | ~ 280, 225 | Potential over-bromination byproduct. More hydrophobic, thus elutes later. |
| 3-Bromo-2-hydroxy-4-methoxypyridine | 3-Bromo-2-hydroxy-4-methoxypyridine | ~ 10.3 | ~ 270, 218 | Potential hydrolysis or incomplete methylation byproduct. The hydroxyl group increases polarity. |
| 3-Bromo-4-hydroxy-2-methoxypyridine | 3-Bromo-4-hydroxy-2-methoxypyridine | ~ 9.8 | ~ 272, 219 | Isomer of the above, also a potential hydrolysis or incomplete methylation byproduct. |
Experimental Protocol: HPLC Purity of this compound
This protocol outlines a stability-indicating reversed-phase HPLC (RP-HPLC) method developed for the quantitative purity assessment of this compound.
1. Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
2. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
Time (min) % Mobile Phase B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm and 275 nm. DAD can be used to monitor the full UV spectrum.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Standard Solution: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Sample Solution: Prepare the sample in the same manner as the standard solution.
4. System Suitability:
-
Inject the standard solution five times. The relative standard deviation (RSD) for the peak area of this compound should be not more than 2.0%.
-
The tailing factor for the main peak should be between 0.8 and 1.5.
-
The theoretical plates should be not less than 2000.
5. Analysis:
-
Inject the sample solution and record the chromatogram.
-
Calculate the percentage purity by the area normalization method.
Mandatory Visualizations
Caption: Workflow for HPLC Purity Determination.
Caption: Logical Flow for Impurity Identification.
A Comparative Guide to Catalysts for Cross-Coupling Reactions of 3-Bromo-2,4-dimethoxypyridine
For Researchers, Scientists, and Drug Development Professionals
The functionalization of pyridine rings is a critical endeavor in the fields of medicinal chemistry and materials science. Among the various synthetic strategies, palladium-catalyzed cross-coupling reactions of halopyridines offer a versatile and efficient means to introduce a wide array of molecular fragments. This guide provides a comparative overview of common catalysts used for the cross-coupling of 3-Bromo-2,4-dimethoxypyridine, a key building block in the synthesis of numerous biologically active compounds. The performance of different catalyst systems in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings is compared, supported by available experimental data for structurally similar substrates.
Catalyst Performance Comparison
The choice of catalyst, ligand, base, and solvent system is crucial for the success of cross-coupling reactions involving this compound. The electron-rich nature of the dimethoxypyridine ring can influence the reactivity of the C-Br bond. The following tables summarize the performance of various palladium-based catalyst systems in key cross-coupling reactions.
Disclaimer: The experimental data presented below is compiled from studies on structurally related bromopyridine derivatives due to the limited availability of direct comparative studies on this compound. These values should be considered as a starting point for reaction optimization.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between this compound and various aryl- or vinylboronic acids or esters.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 12 | ~85 | General conditions for bromopyridines. |
| Pd(dppf)Cl₂ | dppf | K₃PO₄ | Dioxane | 100 | 16 | ~92 | Effective for a range of aryl bromides. |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | >95 | Highly active catalyst system for challenging substrates.[1] |
| Pd₂(dba)₃ / P(t-Bu)₃ | P(t-Bu)₃ | K₃PO₄ | Dioxane | RT | 24 | ~85 | Room temperature coupling possible.[2] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds, allowing for the introduction of a wide variety of primary and secondary amines at the 3-position of the pyridine ring.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Amine | Yield (%) |
| Pd₂(dba)₃ / BINAP | BINAP | NaOtBu | Toluene | 80 | 4 | Cyclohexane-1,2-diamine | 60[3] |
| Pd(OAc)₂ / Xantphos | Xantphos | Cs₂CO₃ | Toluene | 110 | 12 | Aniline | 75-85 (est.)[4] |
| RuPhos Precatalyst | RuPhos | LiHMDS | THF | 65 | 16 | Morpholine | 83[5] |
| BrettPhos Precatalyst | BrettPhos | LiHMDS | THF | 65 | 16 | Cyclopentylamine | 78[5] |
Sonogashira Coupling
The Sonogashira coupling is utilized for the formation of C-C triple bonds by reacting this compound with terminal alkynes.
| Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | CuI | Et₃N | THF | 65 | 4 | 88 |
| PdCl₂(PPh₃)₂ | CuI | i-Pr₂NH | Toluene | 80 | 2 | 91 |
| Pd(CF₃COO)₂ / PPh₃ | CuI | Et₃N | DMF | 100 | 3 | 72-96[6] |
| Pd(OAc)₂ / SPhos | None | Cs₂CO₃ | Dioxane | 100 | 6 | 85 (Cu-free) |
Experimental Protocols
Detailed experimental procedures are essential for the successful implementation and optimization of synthetic methods. Below are representative protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, adapted for this compound based on established literature procedures for similar substrates.
General Experimental Workflow
A generalized workflow for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling Protocol
This protocol is a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (3-5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add Pd(PPh₃)₄ to the flask under the inert atmosphere.
-
Add the degassed 1,4-Dioxane/Water solvent mixture via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination Protocol
This protocol provides a general method for the amination of this compound with a secondary amine like morpholine.
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
Xantphos (3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, Xantphos, and NaOtBu to an oven-dried Schlenk tube.
-
Add this compound to the tube.
-
Seal the tube, remove from the glovebox (if applicable), and add anhydrous toluene followed by morpholine via syringe.
-
Place the reaction vessel in a preheated oil bath at 100-110 °C and stir for 8-12 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.[7]
Sonogashira Coupling Protocol
This is a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
PdCl₂(PPh₃)₂ (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH) (2-3 equiv)
-
Anhydrous THF or Toluene
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add the anhydrous solvent and the amine base, followed by the terminal alkyne via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) with stirring.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Signaling Pathways and Logical Relationships
The following diagram illustrates the generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This cycle is fundamental to understanding the role of the catalyst and the various steps involved in the bond-forming process.
Generalized catalytic cycle for a cross-coupling reaction.
This guide serves as a foundational resource for selecting and optimizing catalysts for the cross-coupling reactions of this compound. Researchers are encouraged to use this information as a starting point and to perform their own optimizations to achieve the best results for their specific applications.
References
- 1. Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. benchchem.com [benchchem.com]
A Spectroscopic Guide to the Differentiation of 3-Bromo-2,4-dimethoxypyridine Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive spectroscopic comparison of 3-Bromo-2,4-dimethoxypyridine and its key positional isomers. In the synthesis of substituted pyridines, the formation of isomeric impurities is a common challenge. The precise characterization and differentiation of these isomers are critical for ensuring the purity, efficacy, and safety of the final chemical entities in drug discovery and development. This document outlines the expected spectroscopic characteristics of these compounds based on ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, offering a valuable resource for their unambiguous identification.
Due to the limited availability of experimental spectra for these specific isomers in public databases, this guide utilizes predicted Nuclear Magnetic Resonance (NMR) data alongside theoretical principles for Infrared (IR) spectroscopy and Mass Spectrometry (MS). The presented data and protocols serve as a practical framework for the analysis of this class of compounds.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its isomers. The NMR data is predicted and should be used as a reference for the interpretation of experimental spectra.
Table 1: ¹H NMR Spectroscopic Data (Predicted, 400 MHz, CDCl₃)
| Compound | δ H-3 (ppm) | δ H-5 (ppm) | δ H-6 (ppm) | δ -OCH₃ (ppm) |
| 2,4-Dimethoxypyridine | 6.25 (d, J=1.5 Hz) | 6.40 (dd, J=5.7, 1.5 Hz) | 7.85 (d, J=5.7 Hz) | 3.90 (s), 3.95 (s) |
| This compound | - | 6.70 (d, J=5.5 Hz) | 7.90 (d, J=5.5 Hz) | 3.98 (s), 4.05 (s) |
| 2-Bromo-3,4-dimethoxypyridine | - | 6.80 (d, J=5.0 Hz) | 7.80 (d, J=5.0 Hz) | 3.92 (s), 4.00 (s) |
| 4-Bromo-2,3-dimethoxypyridine | 6.95 (d, J=5.2 Hz) | - | 7.75 (d, J=5.2 Hz) | 3.95 (s), 4.02 (s) |
| 5-Bromo-2,4-dimethoxypyridine | 6.45 (s) | - | 8.10 (s) | 3.93 (s), 4.01 (s) |
Note: Predicted chemical shifts (δ) are in parts per million (ppm) relative to TMS. Coupling constants (J) are in Hertz (Hz). s = singlet, d = doublet, dd = doublet of doublets.
Table 2: ¹³C NMR Spectroscopic Data (Predicted, 100 MHz, CDCl₃)
| Compound | δ C-2 (ppm) | δ C-3 (ppm) | δ C-4 (ppm) | δ C-5 (ppm) | δ C-6 (ppm) | δ -OCH₃ (ppm) |
| 2,4-Dimethoxypyridine | 164.5 | 92.0 | 168.0 | 105.0 | 148.0 | 53.0, 55.5 |
| This compound | 158.0 | 102.0 | 165.0 | 108.0 | 150.0 | 54.0, 56.0 |
| 2-Bromo-3,4-dimethoxypyridine | 145.0 | 155.0 | 152.0 | 110.0 | 149.0 | 56.5, 61.0 |
| 4-Bromo-2,3-dimethoxypyridine | 162.0 | 125.0 | 130.0 | 112.0 | 151.0 | 54.5, 61.5 |
| 5-Bromo-2,4-dimethoxypyridine | 163.0 | 95.0 | 166.0 | 115.0 | 152.0 | 53.5, 56.5 |
Note: Predicted chemical shifts (δ) are in parts per million (ppm) relative to TMS.
Table 3: FT-IR Spectroscopic Data (Expected Absorptions)
| Compound | ν(C-H) aromatic (cm⁻¹) | ν(C=C), ν(C=N) (cm⁻¹) | ν(C-O-C) (cm⁻¹) | ν(C-Br) (cm⁻¹) |
| All Isomers | ~3100-3000 | ~1600-1450 | ~1275-1200 (asymmetric), ~1075-1020 (symmetric) | ~680-515 |
Note: Expected vibrational frequencies (ν) are in wavenumbers (cm⁻¹).
Table 4: Mass Spectrometry Data (Electron Ionization)
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | [M]⁺ (m/z) | Key Fragment Ions (m/z) |
| This compound & Isomers | C₇H₈BrNO₂ | 218.05 | 217/219 | [M-CH₃]⁺, [M-OCH₃]⁺, [M-Br]⁺ |
Note: The presence of bromine results in a characteristic M/M+2 isotope pattern with a ratio of approximately 1:1.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
-
¹H NMR Spectroscopy :
-
Instrument : 400 MHz NMR Spectrometer.
-
Parameters :
-
Pulse Angle: 30 degrees.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-32.
-
-
Processing : Apply an exponential window function with a line broadening of 0.3 Hz before Fourier transformation. Reference the spectrum to the TMS signal at 0.00 ppm.
-
-
¹³C NMR Spectroscopy :
-
Instrument : 100 MHz NMR Spectrometer.
-
Parameters :
-
Pulse Program: Proton-decoupled pulse sequence.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024-4096.
-
-
Processing : Apply an exponential window function with a line broadening of 1.0 Hz before Fourier transformation. Reference the spectrum to the solvent signal of CDCl₃ at 77.16 ppm.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation : For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.
-
Data Acquisition :
-
Instrument : FT-IR Spectrometer equipped with an ATR accessory.
-
Parameters :
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Processing : Perform a background scan of the clean, empty ATR crystal. The sample spectrum is then ratioed against the background to generate the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
-
Sample Introduction : Introduce a dilute solution of the compound (e.g., 1 mg/mL in methanol or acetonitrile) into the mass spectrometer via direct infusion or through a Gas Chromatograph (GC-MS) for volatile compounds.
-
Ionization : Electron Ionization (EI) at 70 eV.
-
Mass Analysis : Scan a mass range of m/z 50-300 to detect the molecular ion and significant fragment ions.
-
Data Analysis : Identify the molecular ion peak, paying close attention to the isotopic pattern characteristic of a bromine-containing compound (M⁺ and M⁺+2 peaks of approximately equal intensity). Analyze the fragmentation pattern to aid in structural elucidation.
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic differentiation of this compound isomers.
Caption: Logical workflow for isomer differentiation.
Signaling Pathway of Analysis
The following diagram illustrates the decision-making process based on the spectroscopic data to identify a specific isomer.
Caption: Decision tree for isomer identification.
In-Silico Modeling of 3-Bromo-2,4-dimethoxypyridine Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of in-silico modeling approaches for predicting the reactivity of 3-Bromo-2,4-dimethoxypyridine, a versatile building block in medicinal chemistry and materials science. By juxtaposing theoretical predictions with established experimental outcomes for analogous compounds, this document serves as a practical resource for designing and optimizing synthetic routes.
Introduction to this compound
This compound is a substituted pyridine with key functional groups that dictate its reactivity. The bromine atom at the 3-position is a versatile handle for various cross-coupling reactions, while the electron-donating methoxy groups at the 2- and 4-positions influence the electron density of the pyridine ring, affecting its susceptibility to nucleophilic and electrophilic attack. In-silico modeling offers a powerful tool to predict the outcomes of reactions involving this substrate, saving valuable experimental time and resources.
Physicochemical Properties
A foundational aspect of in-silico modeling is the accurate representation of the molecule's intrinsic properties. The following table summarizes key computed physicochemical properties for this compound.[1]
| Property | Value | Source |
| Molecular Formula | C₇H₈BrNO₂ | PubChem[1] |
| Molecular Weight | 218.05 g/mol | PubChem[1] |
| XLogP3 | 1.8 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
Comparison of In-Silico Predictions and Experimental Outcomes
This section compares the predicted reactivity of this compound in key organic reactions with typical experimental results observed for structurally similar brominated pyridines.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental transformations for creating carbon-carbon and carbon-heteroatom bonds. In-silico modeling can predict the feasibility and potential yields of these reactions by calculating reaction energies and activation barriers.
1. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a widely used method for forming C-C bonds. The reaction of an aryl halide with a boronic acid or ester is catalyzed by a palladium complex.
Experimental Protocol: Suzuki-Miyaura Coupling of a Bromopyridine Derivative
-
Reactants: this compound (1.0 equiv.), Arylboronic acid (1.2 equiv.), Base (e.g., K₂CO₃, 2.0 equiv.).
-
Catalyst System: Pd(PPh₃)₄ (3 mol%).
-
Solvent: 1,4-Dioxane/Water (4:1 mixture).
-
Procedure: To a degassed solution of the bromopyridine and arylboronic acid in the solvent system, the base and palladium catalyst are added. The mixture is heated under an inert atmosphere (e.g., Argon) at 90-100 °C until the reaction is complete (monitored by TLC or LC-MS). The product is then isolated and purified by column chromatography.
In-Silico Modeling Protocol: DFT Calculation of Reaction Energetics
-
Software: Gaussian, ORCA, or similar quantum chemistry package.
-
Method: Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)).
-
Procedure:
-
Optimize the geometries of reactants, intermediates, transition states, and products.
-
Perform frequency calculations to confirm the nature of stationary points (minima or transition states) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
-
Calculate the Gibbs free energy of reaction (ΔG) and the activation energy (Ea) for the rate-determining step (often the oxidative addition).
-
-
Interpretation: A negative ΔG indicates a thermodynamically favorable reaction, while a lower Ea suggests a kinetically more facile process.
Comparative Data: Suzuki-Miyaura Coupling
| Reaction Parameter | In-Silico Prediction (Hypothetical) | Expected Experimental Outcome |
| Reaction Feasibility | Thermodynamically favorable (Negative ΔG) | High to excellent yields |
| Activation Energy (Oxidative Addition) | Moderately low | Reaction proceeds at elevated temperatures (80-120 °C) |
| Product Yield | Not directly calculated, but inferred from ΔG | 70-95% |
2. Buchwald-Hartwig Amination
This reaction forms a carbon-nitrogen bond between an aryl halide and an amine, catalyzed by a palladium complex.
Experimental Protocol: Buchwald-Hartwig Amination of a Bromopyridine Derivative
-
Reactants: this compound (1.0 equiv.), Amine (1.2 equiv.), Strong base (e.g., NaOtBu, 1.4 equiv.).
-
Catalyst System: Pd₂(dba)₃ (2 mol%) and a suitable phosphine ligand (e.g., XPhos, 4 mol%).
-
Solvent: Anhydrous toluene or dioxane.
-
Procedure: The reactants, base, palladium precursor, and ligand are combined in a sealed tube under an inert atmosphere. The mixture is heated to 80-110 °C until the starting material is consumed. The product is isolated and purified after an aqueous workup and chromatography.
Comparative Data: Buchwald-Hartwig Amination
| Reaction Parameter | In-Silico Prediction (Hypothetical) | Expected Experimental Outcome |
| Reaction Feasibility | Thermodynamically favorable (Negative ΔG) | Good to excellent yields |
| Activation Energy | Moderately low, dependent on ligand | Reaction proceeds at elevated temperatures (80-110 °C) |
| Product Yield | Inferred from reaction energetics | 60-90% |
Nucleophilic Aromatic Substitution (SNA r)
The electron-deficient nature of the pyridine ring, enhanced by the presence of the nitrogen atom, makes it susceptible to nucleophilic attack, particularly at the 2- and 4-positions.[2][3] The methoxy groups at these positions in this compound are potential leaving groups if a strong nucleophile is used.
Experimental Protocol: Nucleophilic Aromatic Substitution
-
Reactants: this compound (1.0 equiv.), Nucleophile (e.g., Sodium methoxide, excess).
-
Solvent: Methanol.
-
Procedure: The bromopyridine is dissolved in the solvent containing the nucleophile and heated under reflux. The progress of the reaction is monitored by TLC or GC-MS.
In-Silico Modeling Protocol: Calculation of Reaction Intermediates and Transition States
-
Method: DFT calculations to map the potential energy surface for the attack of the nucleophile at the 2- and 4-positions.
-
Analysis: Comparison of the stability of the Meisenheimer-like intermediates and the activation barriers for their formation. The position leading to a more stable intermediate and a lower activation barrier is the predicted site of substitution.
Comparative Data: Nucleophilic Aromatic Substitution
| Reaction Parameter | In-Silico Prediction (Hypothetical) | Expected Experimental Outcome |
| Regioselectivity | Attack at the 4-position is favored due to greater stabilization of the negative charge in the intermediate. | Substitution of the 4-methoxy group is the major product. |
| Reaction Feasibility | Thermodynamically viable with a strong nucleophile. | Reaction requires forcing conditions (high temperature, strong nucleophile). |
Visualizing Reaction Pathways and Workflows
Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
In-Silico Reaction Prediction Workflow
Caption: General workflow for in-silico reaction modeling using DFT.
Nucleophilic Aromatic Substitution Pathway
Caption: Simplified pathway for nucleophilic aromatic substitution on the pyridine ring.
Conclusion
In-silico modeling provides invaluable insights into the reactivity of this compound. By employing computational methods such as Density Functional Theory, researchers can predict the feasibility and regioselectivity of various reactions, including palladium-catalyzed cross-couplings and nucleophilic aromatic substitutions. While experimental validation remains crucial, the integration of in-silico predictions into the research workflow can significantly accelerate the discovery and development of novel molecules by guiding experimental design and minimizing trial-and-error approaches. This comparative guide serves as a starting point for leveraging computational chemistry to explore the rich reactivity of this important synthetic intermediate.
References
Benchmarking the Synthesis of 3-Bromo-2,4-dimethoxypyridine: A Comparative Guide to Synthetic Methodologies
For Researchers, Scientists, and Drug Development Professionals
The strategic synthesis of halogenated pyridine derivatives is a cornerstone of modern medicinal chemistry and drug development. Among these, 3-Bromo-2,4-dimethoxypyridine stands as a valuable building block, offering multiple reaction sites for further functionalization. This guide provides a comparative analysis of a proposed synthetic route for this compound against established methods for the synthesis of its isomers. By presenting key performance indicators and detailed experimental protocols, this document aims to assist researchers in selecting the most efficient and practical synthetic strategy for their specific needs.
Comparative Analysis of Synthesis Methods
The selection of an optimal synthetic pathway for bromo-dimethoxypyridine derivatives is a critical decision influenced by factors such as yield, purity, reaction conditions, and the availability of starting materials. Below is a summary of quantitative data for a proposed synthesis of this compound and established methods for its isomers.
| Method | Target Compound | Starting Material | Key Reagents | Reaction Time | Temperature (°C) | Yield (%) | Purity (%) |
| Proposed Method 1 | This compound | 2,4-Dimethoxypyridine | N-Bromosuccinimide (NBS), Acetonitrile | 0.5 h | 0 | Estimated >90% | Not Reported |
| Alternative Method A | 2-Bromo-3-methoxypyridine | 2-Nitro-3-methoxypyridine | Hydrobromic acid, Organic Acid | 5 - 6 h | 120 - 130 | 91.0 | 99.4[1] |
| Alternative Method B | 3-Bromo-5-methoxypyridine | 3,5-Dibromopyridine | Sodium methoxide, DMF | 1 - 4 h | 70 - 90 | 62 - 73 | Not Reported |
| Alternative Method C | 4-Bromo-2-methoxypyridine | 2-Methoxy-4-aminopyridine | HBr, NaNO₂ | 16.5 h | -10 to RT | 95 | Not Reported |
Experimental Protocols
Detailed methodologies for the proposed and alternative synthesis routes are outlined below, providing a practical basis for laboratory implementation.
Proposed Method 1: Synthesis of this compound via Direct Bromination
This proposed method is based on the principle of electrophilic aromatic bromination of an activated pyridine ring. The two methoxy groups at the 2- and 4-positions are expected to activate the pyridine ring towards electrophilic substitution, primarily at the 3- and 5-positions.
Protocol:
-
Dissolve 2,4-dimethoxypyridine (1.0 mmol) in acetonitrile (2 mL) in a round-bottom flask.
-
Cool the solution to -10 °C in an ice-salt bath.
-
Add N-bromosuccinimide (NBS) (1.0 mmol) in one portion to the stirred solution.
-
Stir the resulting mixture at 0 °C for 30 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water (10 mL).
-
Extract the product with dichloromethane (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solution under reduced pressure to yield the crude product.
-
Purify the residue by column chromatography on silica gel to afford this compound.
Alternative Method A: Synthesis of 2-Bromo-3-methoxypyridine
This established method involves the bromination of 2-nitro-3-methoxypyridine.[1]
Protocol:
-
Dissolve 2-nitro-3-methoxypyridine in an organic acid solvent (e.g., acetic acid).
-
Add hydrobromic acid (HBr) to the solution (molar ratio of 2-nitro-3-methoxypyridine to HBr is 1:2-2.5).
-
Slowly heat the reaction mixture to 120-130 °C and maintain for 5-6 hours.
-
After cooling to room temperature, remove the solvent by distillation under reduced pressure.
-
Filter the resulting solid, wash, and then dissolve it in a small amount of water.
-
Adjust the pH to 7-8 with a saturated sodium bicarbonate solution to precipitate the product.
-
Filter the solid, wash with water, and dry to give 2-bromo-3-methoxypyridine.[1]
Alternative Method B: Synthesis of 3-Bromo-5-methoxypyridine
This method utilizes a nucleophilic aromatic substitution reaction on 3,5-dibromopyridine.
Protocol:
-
Prepare a solution of sodium methoxide by adding sodium hydride (1.1 eq) to N,N-dimethylformamide (DMF) followed by the addition of methanol (1.1 eq) at room temperature.
-
Heat the resulting solution to 60 °C.
-
Add 3,5-dibromopyridine (1.0 eq) and heat the reaction mixture to 90 °C for 1 hour.
-
Cool the reaction mixture to room temperature, dilute with water, and extract with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by chromatography on silica gel to yield 3-bromo-5-methoxypyridine.
Alternative Method C: Synthesis of 4-Bromo-2-methoxypyridine
This synthesis involves a Sandmeyer-type reaction starting from 2-methoxy-4-aminopyridine.
Protocol:
-
Mix 2-methoxy-4-aminopyridine (1.0 eq) with 48% hydrobromic acid solution at -10 °C.
-
Add a pre-cooled solution of sodium nitrite (NaNO₂) (1.1 eq) dropwise over 30 minutes, maintaining the temperature at or below -10 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Quench the reaction by adding a 4 M sodium hydroxide solution.
-
Extract the mixture with methyl tert-butyl ether.
-
Combine the organic layers, dry with anhydrous magnesium sulfate, and evaporate the solvent under reduced pressure to obtain 4-bromo-2-methoxypyridine.
Synthesis Pathway Visualization
The following diagram illustrates the different synthetic approaches to various bromo-dimethoxypyridine isomers, providing a clear visual comparison of the starting materials and overall transformations.
Caption: Comparative synthetic pathways to bromo-dimethoxypyridine isomers.
Logical Workflow for Method Selection
The process of selecting an appropriate synthetic method involves several key decision points. The following workflow diagram illustrates a logical approach to this process.
Caption: Decision workflow for selecting a synthetic method.
References
Safety Operating Guide
Navigating the Disposal of 3-Bromo-2,4-dimethoxypyridine: A Comprehensive Guide
For researchers and professionals in drug development, the meticulous management of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides crucial, immediate safety information and a procedural plan for the proper disposal of 3-Bromo-2,4-dimethoxypyridine (CAS No. 96246-00-3). As no specific safety data sheet (SDS) is readily available for this compound, the following procedures are based on information from structurally similar halogenated and methoxylated pyridines and general chemical waste protocols.
Immediate Safety and Handling Precautions
Given its structure as a halogenated pyridine derivative, this compound should be handled as a hazardous substance. All waste containing this compound must be managed accordingly.
Personal Protective Equipment (PPE):
Always wear appropriate PPE when handling this compound. This includes:
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., nitrile rubber) | To prevent skin contact. |
| Eye Protection | Safety glasses with side-shields or chemical goggles | To protect eyes from splashes. |
| Lab Coat | Standard laboratory coat | To protect clothing and skin. |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood. | To avoid inhalation of potentially harmful vapors. |
In Case of a Spill:
In the event of a spill, evacuate the immediate area. For small spills, use an inert, non-combustible absorbent material like sand or vermiculite to contain the substance.[1] Collect the absorbed material into a designated, sealed container for hazardous waste. For larger spills, it is imperative to contact your institution's Environmental Health and Safety (EHS) department immediately.[1] Do not allow the chemical to enter drains or waterways.[2][3]
Disposal Protocol: A Step-by-Step Approach
The disposal of this compound must be carried out in strict compliance with all federal, state, and local regulations for hazardous waste.[2][4]
-
Waste Identification and Segregation:
-
All materials contaminated with this compound, including the pure compound, solutions, and contaminated labware (e.g., pipette tips, absorbent pads), must be classified as "Halogenated Organic Waste".[1][5]
-
This waste stream should not be mixed with incompatible materials, such as strong acids or oxidizing agents.[2]
-
-
Containerization:
-
Labeling:
-
The waste container must be clearly labeled with the words "Hazardous Waste".[1][5]
-
The label should also include the full chemical name: "this compound" and its CAS number (96246-00-3).[5] Do not use abbreviations or chemical formulas.
-
If it is a mixed waste, list all constituents and their approximate percentages.[5]
-
-
Storage:
-
Final Disposal:
Experimental Protocols for Disposal
There are currently no standardized experimental protocols for the chemical neutralization or degradation of this compound at a laboratory scale for disposal purposes. The regulated and safest method of disposal is through a licensed hazardous waste management company.[1]
Logical Workflow for Disposal
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 3-Bromo-2,4-dimethoxypyridine
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 3-Bromo-2,4-dimethoxypyridine. Adherence to these protocols is essential for ensuring a safe laboratory environment and minimizing risks associated with this halogenated organic compound.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Category | Item | Specifications and Remarks |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles are required to protect against splashes.[4] A face shield should be worn over goggles when there is a significant risk of splashing.[5][6] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are recommended for incidental contact.[7][8] It is crucial to inspect gloves before use and change them immediately if contaminated.[5] For prolonged or direct contact, consider double gloving.[4] |
| Body Protection | Laboratory Coat | A flame-retardant lab coat should be worn and kept fully buttoned to protect skin from potential splashes.[5] |
| Respiratory Protection | Fume Hood | All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[7][8] |
| Foot Protection | Closed-Toe Shoes | Shoes that completely cover the feet are required in the laboratory to protect against spills.[5] |
Safe Handling and Storage Protocol
Proper handling and storage procedures are critical to prevent accidental exposure and maintain the integrity of the compound.
Operational Plan:
-
Preparation: Before handling, ensure the chemical fume hood is functioning correctly and the work area is clean and free of clutter.[5] All required PPE must be donned prior to handling the compound.
-
Handling: Use only in a well-ventilated area, preferably a chemical fume hood.[1][2] Avoid breathing vapors or dust.[3] Prevent contact with skin and eyes.[1] Do not eat, drink, or smoke in the handling area.[1]
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[5] Decontaminate the work surface and any equipment used.
Storage Plan:
Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][9] Keep away from heat, sparks, open flames, and other ignition sources.[8][9] Store separately from incompatible materials such as strong oxidizing agents and strong acids.[1][9]
Table 2: Emergency First Aid Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air.[3] If breathing is difficult, give oxygen.[3] If not breathing, give artificial respiration.[3] Seek immediate medical attention.[9][10] |
| Skin Contact | Immediately remove all contaminated clothing.[1] Wash the affected area with plenty of soap and water for at least 15 minutes.[1][11] If skin irritation persists, seek medical attention.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][3] Remove contact lenses if present and easy to do so.[3] Seek immediate medical attention.[9][10] |
| Ingestion | Do NOT induce vomiting.[10] Rinse mouth with water.[1] Never give anything by mouth to an unconscious person.[10] Seek immediate medical attention.[9][10] |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all waste, including the chemical itself and any contaminated materials (e.g., gloves, absorbent pads, and weighing papers), in a designated and properly labeled hazardous waste container.[12][13] The container should be made of a compatible material, such as polyethylene, and have a secure lid.[13]
-
Waste Storage: Store the sealed hazardous waste container in a designated satellite accumulation area that is well-ventilated and away from incompatible materials.[13]
-
Professional Disposal: Arrange for the disposal of the hazardous waste through a licensed environmental waste management company.[12] Disposal must be in accordance with all local, state, and federal regulations.[1][13] Do not dispose of this chemical down the drain or in the regular trash.[9][12]
Workflow for Safe Handling and Disposal
The following diagram outlines the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. aksci.com [aksci.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. benchchem.com [benchchem.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 8. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 9. fishersci.com [fishersci.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. appchemical.com [appchemical.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
